DMT-dG(dmf) Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQAXTCBMPFGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N8O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DMT-dG(dmf) Phosphoramidite chemical structure and properties
For researchers, scientists, and professionals in drug development, a deep understanding of the reagents involved in oligonucleotide synthesis is paramount. DMT-dG(dmf) Phosphoramidite is a critical building block in this process, offering distinct advantages in efficiency and purity. This guide provides a comprehensive overview of its chemical structure, properties, and its central role in the synthesis of DNA.
Core Chemical Structure and Properties
This compound is a modified nucleoside used in automated solid-phase oligonucleotide synthesis.[1][2] Its structure is designed for efficient and controlled addition of deoxyguanosine (dG) to a growing DNA chain. The key components of its structure are:
-
A 5'-Dimethoxytrityl (DMT) group: This bulky group protects the 5'-hydroxyl function of the deoxyribose sugar. Its acid-labile nature allows for its easy removal at the start of each synthesis cycle, enabling the next phosphoramidite to be coupled.[3]
-
A deoxyguanosine core: This is the fundamental nucleoside that will be incorporated into the oligonucleotide sequence.
-
An N-dimethylformamidine (dmf) group: This group protects the exocyclic amino group of the guanine base, preventing unwanted side reactions during synthesis.[3] The dmf group is particularly advantageous due to its rapid removal under basic conditions, which is faster than the commonly used isobutyryl (iBu) group.[4]
-
A 3'-cyanoethyl (CE) phosphoramidite moiety: This reactive group at the 3'-position is responsible for forming the phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[2][3]
The strategic placement of these protecting groups ensures the specific and sequential addition of nucleotides, a cornerstone of the phosphoramidite chemistry for DNA synthesis.
Physicochemical and Handling Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C43H53N8O7P | [1][5] |
| Molecular Weight | 824.90 g/mol | [4] |
| CAS Number | 330628-04-1 | [5][6] |
| Appearance | White to off-white powder | [4] |
| Purity (HPLC) | ≥99.0% | |
| Storage Temperature | -10 to -25°C in a dry, inert atmosphere | [2][4] |
Role in Oligonucleotide Synthesis: A Step-by-Step Workflow
This compound is a key reagent in the cyclical process of solid-phase oligonucleotide synthesis. The general workflow involves the sequential addition of phosphoramidites to a growing chain attached to a solid support. The following diagram illustrates the logical steps in this process.
Experimental Protocols
The following sections detail the methodologies for the key experiments in the oligonucleotide synthesis cycle using this compound.
1. Deblocking:
-
Objective: To remove the acid-labile DMT group from the 5'-hydroxyl of the nucleotide attached to the solid support, preparing it for the coupling reaction.
-
Reagent: Dichloroacetic acid or trichloroacetic acid in dichloromethane.
-
Procedure:
-
The solid support is washed with an anhydrous solvent (e.g., acetonitrile).
-
The deblocking reagent is passed through the synthesis column containing the solid support.
-
The reaction is typically complete within 1-3 minutes.
-
The column is thoroughly washed with acetonitrile to remove the cleaved DMT cation and any residual acid.
-
2. Coupling:
-
Objective: To form a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleotide and the 3'-phosphoramidite of the incoming this compound.
-
Reagents:
-
This compound solution in anhydrous acetonitrile.
-
An activator solution (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole, or dicyanoimidazole) in anhydrous acetonitrile.
-
-
Procedure:
-
The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.
-
The coupling reaction is allowed to proceed for a specific time, typically 2-10 minutes, depending on the scale and synthesizer.
-
After the reaction, the column is washed with acetonitrile to remove unreacted reagents.
-
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain to prevent the formation of deletion mutants (sequences missing a nucleotide).
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran/lutidine.
-
Capping Reagent B: N-methylimidazole in tetrahydrofuran.
-
-
Procedure:
-
Capping reagents A and B are delivered to the synthesis column.
-
The acetylation reaction is rapid and is usually complete within 1-2 minutes.
-
The column is washed with acetonitrile.
-
4. Oxidation:
-
Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.
-
Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. A low concentration iodine oxidizer (e.g., 0.02 M) is recommended when using dG(dmf)-phosphoramidite.[4]
-
Procedure:
-
The oxidizing solution is passed through the synthesis column.
-
The oxidation is typically complete in under a minute.
-
The column is washed with acetonitrile to remove the oxidizing agent.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Once the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all protecting groups must be removed.
Cleavage from Solid Support and Removal of Phosphate Protecting Groups:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.
Base Deprotection:
The key advantage of using the dmf protecting group on guanine is the significantly reduced deprotection time compared to the traditional isobutyryl (ib) group. This is particularly beneficial for synthesizing G-rich sequences where incomplete deprotection can be an issue.[4]
-
Standard Deprotection:
-
Reagent: Concentrated ammonium hydroxide.
-
Conditions: The deprotection time is 2 hours at 55°C or 1 hour at 65°C.
-
-
Rapid Deprotection ("UltraFAST"):
The following diagram illustrates the logical relationship of the protecting groups and their respective deprotection conditions.
Applications in Research and Development
The ability to efficiently synthesize high-purity oligonucleotides using reagents like this compound is fundamental to numerous applications in modern molecular biology and drug development.[3] These include:
-
Polymerase Chain Reaction (PCR) and DNA Sequencing: Synthetic oligonucleotides are essential as primers.
-
Gene Synthesis: Entire genes can be constructed from synthetic oligonucleotides.
-
Therapeutic Oligonucleotides: This includes antisense oligonucleotides, siRNAs, and aptamers for modulating gene expression.[2]
-
Molecular Diagnostics: Labeled oligonucleotides are used as probes in techniques like fluorescent in situ hybridization (FISH) and microarrays.[1][2]
References
- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Best Normal and modified phosphoramidites for oligonucleotide synthesis manufacturers and suppliers | Honya [honyabio.com]
- 6. medchemexpress.com [medchemexpress.com]
The Gatekeeper of Synthesis: A Technical Guide to the Role of the DMT Protecting Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of artificial oligonucleotide synthesis, precision is paramount. The stepwise addition of nucleotide monomers to a growing chain demands a robust strategy to ensure the formation of the correct sequence and prevent unwanted side reactions. Central to the widely adopted phosphoramidite chemistry is the 4,4'-dimethoxytrityl (DMT) group, a bulky and strategically labile protecting group that serves as the gatekeeper for the 5'-hydroxyl function of the nucleoside. This in-depth technical guide elucidates the critical role of the DMT group, detailing its application, the mechanism of its removal, its impact on synthesis efficiency, and the associated experimental protocols.
The Core Function of the DMT Protecting Group
The primary role of the DMT group is to reversibly block the 5'-hydroxyl of the nucleoside phosphoramidite building blocks.[1][2] This protection is essential for two key reasons:
-
Directionality: Oligonucleotide synthesis proceeds in the 3' to 5' direction. By protecting the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite couples exclusively with the free 5'-hydroxyl of the nucleotide bound to the solid support.[3][4]
-
Prevention of Side Reactions: The DMT group's steric bulk prevents the 5'-hydroxyl from participating in unwanted side reactions during the coupling, capping, and oxidation steps of the synthesis cycle.[1]
The choice of the DMT group is not arbitrary; it possesses a unique combination of properties that make it ideal for this role:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but is readily cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclical nature of oligonucleotide synthesis.
-
Monitoring Capability: Upon cleavage, the DMT group forms a stable, intensely orange-colored dimethoxytrityl cation (DMT+).[5][6] The absorbance of this cation can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[7]
The Oligonucleotide Synthesis Cycle: A Symphony of Protection and Deprotection
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role in the first step of each cycle: detritylation.
Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle
References
- 1. academic.oup.com [academic.oup.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Dimethylformamidine (dmf) Protecting Group in dG Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from PCR primers and diagnostic probes to therapeutic agents like antisense oligonucleotides and siRNAs. The phosphoramidite (B1245037) method, performed on a solid support, is the gold standard for this process.[1][2] This cyclical method relies on the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing DNA or RNA chain.[3] A critical aspect of this chemistry is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases and the sugar-phosphate backbone.[3][4]
This guide provides an in-depth technical overview of the N-dimethylformamidine (dmf) protecting group, specifically its function and advantages in 2'-deoxyguanosine (B1662781) (dG) phosphoramidite chemistry.
The Role of Protecting Groups in Oligonucleotide Synthesis
Oligonucleotide synthesis is a four-step cycle that is repeated to add each nucleotide.[3][5] The success of this process hinges on directing the chemical reactions to the desired functional groups while temporarily masking others. Key protecting groups in a standard phosphoramidite monomer include:
-
A 5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar, preventing polymerization during monomer preparation and controlling the stepwise 3' to 5' synthesis.[1][4] It is removed at the beginning of each synthesis cycle.[5]
-
A 3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite moiety.[4]
-
Base-specific protecting groups: The exocyclic amino groups on adenine (B156593) (dA), cytosine (dC), and guanine (B1146940) (dG) are nucleophilic and must be protected to prevent them from participating in undesirable side reactions during the synthesis cycle.[4][6]
Guanine's exocyclic N2 amino group is particularly reactive and requires robust protection. The choice of protecting group for this position significantly impacts the efficiency of the synthesis and, most critically, the final deprotection step.
The dmf Group: A Superior Choice for Guanine Protection
The dimethylformamidine (dmf) group is an amidine-based protecting group used for the exocyclic amino group of guanine.[4] Its primary function is to shield this nucleophilic site during the phosphitylation reaction (to create the phosphoramidite) and throughout the subsequent oligonucleotide synthesis cycles, thereby preventing side reactions and ensuring the correct phosphite (B83602) triester linkage is formed.[4]
While the isobutyryl (iBu) group has been a conventional choice for protecting dG, the amide bond it forms with the guanine base is very stable.[4] This stability necessitates harsh, prolonged deprotection conditions, typically an overnight treatment with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C.[4] The dmf group was introduced as a "Fastphoramidite" to overcome this limitation.[7]
Key Advantages of the dmf Protecting Group:
-
Accelerated Deprotection Kinetics: The most significant advantage of the dmf group is its lability under basic conditions, which allows for substantially faster removal compared to the traditional iBu group.[8] The deprotection time with concentrated ammonia (B1221849) is reduced from an overnight incubation to just 1-2 hours.[9] This accelerates turnaround times, a crucial factor in high-throughput synthesis environments.[9]
-
Milder Deprotection Conditions: The faster kinetics mean that oligonucleotides can be deprotected under milder conditions. This is vital when synthesizing sequences containing sensitive labels, dyes, or other modified bases that would be degraded by prolonged exposure to harsh bases.[10]
-
Improved Synthesis of G-rich Sequences: In sequences with a high guanine content, the risk of incomplete deprotection of the iBu group is magnified. The dmf group mitigates this issue, leading to a higher purity final product for G-rich oligonucleotides.[9]
-
Compatibility with "UltraFAST" Deprotection: The dmf group is fully compatible with advanced deprotection protocols, such as those using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[4] With AMA, complete deprotection can be achieved in as little as 5-10 minutes at 65°C.[4][11]
Quantitative Data: Deprotection Conditions
The use of dmf-dG significantly reduces the time required for the final deprotection step, a critical bottleneck in oligonucleotide synthesis.
| Protecting Group | Reagent | Temperature | Time | Citation |
| dmf | Concentrated Ammonium Hydroxide | 55°C | 2 hours | [4] |
| dmf | Concentrated Ammonium Hydroxide | 65°C | 1 hour | [4] |
| dmf | Ammonium Hydroxide / Methylamine (AMA) | 65°C | 5-10 minutes | [4][11] |
| ibu | Concentrated Ammonium Hydroxide | 55°C | Overnight (8-17 hours) | [4][7] |
Diagrams and Workflows
Structure of DMT-dG(dmf)-CE Phosphoramidite
Caption: Structure of 5'-DMT-N2-dmf-2'-deoxyguanosine-3'-CE-phosphoramidite.
Automated Oligonucleotide Synthesis Cycle
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
dmf-dG Deprotection Pathway
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 5. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 6. journalirjpac.com [journalirjpac.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Fast Deprotection [qualitysystems.com.tw]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
DMT-dG(dmf) Phosphoramidite synthesis and purification methods
An In-depth Technical Guide on the Synthesis and Purification of DMT-dG(dmf) Phosphoramidite
Introduction
N²-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as this compound, is a critical building block in the chemical synthesis of DNA oligonucleotides.[1][2] As one of the four essential phosphoramidite monomers, it serves as the source for the deoxyguanosine (dG) nucleobase in the growing DNA chain.[3] The efficiency, purity, and stability of this reagent are paramount to achieving high-yield and high-fidelity synthesis of custom DNA sequences for applications ranging from molecular biology research and diagnostics to therapeutic oligonucleotides.[2][4]
The successful use of this compound in automated solid-phase oligonucleotide synthesis relies on a strategic system of protecting groups.[3] Each group serves a specific function to prevent unwanted side reactions during the synthesis cycle:[3]
-
5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar, allowing for its controlled removal at the start of each coupling cycle.[3][5]
-
N²-dimethylformamidine (dmf) group: This group protects the exocyclic amino group of the guanine base, preventing it from interfering with the phosphitylation and coupling reactions.[3] The dmf group is advantageous due to its rapid deprotection kinetics compared to traditional protecting groups like isobutyryl (ib).[1]
-
3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite moiety.[3]
This guide provides a detailed overview of the synthesis and purification methods for this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| CAS Number | 330628-04-1 |
| Molecular Formula | C₄₃H₅₃N₈O₇P[1] |
| Molecular Weight | 824.90 g/mol [1] |
| Appearance | White to off-white powder[1][6] |
| Storage Temperature | -20°C to -10°C, in a dry, inert atmosphere[1][2][4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the parent nucleoside, 2'-deoxyguanosine. The procedure involves the sequential addition of protecting groups to shield reactive sites and ensure the desired final product.[3]
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
Step 1: 5'-Hydroxyl Protection with Dimethoxytrityl (DMT) The synthesis initiates with the selective protection of the 5'-hydroxyl group of 2'-deoxyguanosine. This is crucial to ensure that subsequent reactions occur at other desired positions.[3]
-
Reagents: 2'-deoxyguanosine, dimethoxytrityl chloride (DMT-Cl), pyridine (as a base and solvent).[3]
-
Procedure: 2'-deoxyguanosine is dissolved in anhydrous pyridine. DMT-Cl is added portion-wise while stirring. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting 5'-O-DMT-2'-deoxyguanosine is then worked up and purified.
Step 2: Exocyclic Amine Protection with Dimethylformamidine (dmf) The exocyclic N²-amino group of the guanine base is protected to prevent side reactions during phosphitylation and the subsequent oligonucleotide synthesis cycles.[3]
-
Reagents: 5'-O-DMT-2'-deoxyguanosine, dimethylformamide dimethylacetal.
-
Procedure: The 5'-protected deoxyguanosine is treated with dimethylformamide dimethylacetal. The reaction proceeds to yield 5'-O-DMT-N²-dmf-2'-deoxyguanosine.
Step 3: Phosphitylation of the 3'-Hydroxyl Group The final step is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is the most critical step and must be performed under strictly anhydrous conditions.[3][5]
-
Reagents: 5'-O-DMT-N²-dmf-2'-deoxyguanosine, a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).[5]
-
Procedure: The protected nucleoside is dissolved in an anhydrous organic solvent like acetonitrile or dichloromethane.[3] The phosphitylating agent and DIPEA are added, and the reaction is stirred under an inert atmosphere (e.g., argon). The reaction is monitored for completion (typically by TLC or HPLC). The crude this compound is then ready for purification.[3]
Purification Methods
Purification of the crude phosphoramidite is essential to remove unreacted starting materials, by-products, and other impurities that could compromise the efficiency of oligonucleotide synthesis.[3][7]
Experimental Protocol: Purification
1. Silica Gel Column Chromatography This is the most common method for purifying crude phosphoramidites on a preparative scale.[3][5]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a solvent like ethyl acetate, often containing a small amount of a base such as triethylamine to prevent the degradation of the acid-sensitive DMT group.
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The solvent gradient is applied to elute the components. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product. The purified product is often obtained as a stable white foam or powder after precipitation and drying under high vacuum.[3]
2. High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a primary analytical technique for assessing the purity of the final product and can also be used for purification.[3][8]
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution system is typically used, for example, with acetonitrile and a buffer like 0.1 M triethylammonium acetate (TEAA).[3]
-
Procedure: The sample is injected onto the column, and the retention time of the main peak is compared to a reference standard. The peak area is used to quantify the purity.
Quality Control and Purity Specifications
Strict quality control is necessary to ensure the phosphoramidite meets the high standards required for therapeutic and high-throughput oligonucleotide synthesis.[7][9] A combination of chromatographic and spectroscopic methods is used.[3]
| Analysis Method | Typical Specification | Purpose |
| Reversed-Phase HPLC | ≥98.0% to ≥99.0%[2][6][10] | Measures the overall purity and quantifies impurities. |
| ³¹P NMR | ≥99.0%[6][10] | Confirms the presence of the desired P(III) species and detects phosphorus-containing impurities (e.g., P(V) oxides). |
| Mass Spectrometry (MS) | Conforms to structure[6] | Confirms the correct molecular weight of the compound. |
| ¹H NMR | Conforms to structure[6] | Confirms the chemical structure and identity. |
| Water Content | ≤0.2% to <0.3%[2][9] | Ensures stability, as moisture can degrade the phosphoramidite. |
Common Impurity Profile
| Impurity Type | Specification |
| Any single critical impurity | ≤0.10% - 0.15%[6][9] |
| Total critical impurities | ≤0.3%[6][9] |
| Total impurities | ≤1.0%[6] |
Role in Automated Oligonucleotide Synthesis
This compound is a key reagent in the standard phosphoramidite synthesis cycle, which is an automated process that builds the DNA chain in the 3' to 5' direction on a solid support.[11][12]
Oligonucleotide Synthesis Cycle
References
- 1. DMT-dG(dmf) ホスホロアミダイト ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atdbio.com [atdbio.com]
- 6. 330628-04-1 | DMT-dG(dmf)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sigma Aldrich Fine Chemicals Biosciences this compound | | Fisher Scientific [fishersci.com]
- 11. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. biotage.com [biotage.com]
The Dimethylformamidine Advantage: A Technical Guide to DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of oligonucleotide synthesis, the choice of phosphoramidite building blocks is critical to the success of synthesizing high-quality DNA and RNA sequences for research, diagnostics, and therapeutic applications. Among the crucial choices is the protecting group for the guanosine base. This technical guide provides an in-depth comparison of two commonly used 2'-deoxyguanosine phosphoramidites: DMT-dG(dmf) and DMT-dG(ibu), highlighting the significant advantages of the dimethylformamidine (dmf) protecting group over the traditional isobutyryl (ibu) group.
Executive Summary
DMT-dG(dmf) phosphoramidite offers several key advantages over its dG(ibu) counterpart, primarily centered around faster deprotection times, enhanced performance in the synthesis of G-rich sequences, and a reduction in side reactions such as depurination. These benefits translate to higher purity, improved yields, and greater efficiency in oligonucleotide production, particularly in high-throughput settings. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols, and illustrate the underlying chemical principles and workflows.
Quantitative Performance Comparison
The selection of a phosphoramidite is often guided by its performance metrics. The data presented below, compiled from various technical sources, clearly demonstrates the superiority of DMT-dG(dmf) in key aspects of oligonucleotide synthesis.
| Parameter | DMT-dG(dmf) | DMT-dG(ibu) | Advantage of dG(dmf) |
| Deprotection Time (Ammonium Hydroxide) | 2 hours at 55°C or 1 hour at 65°C[1][2] | 16 hours at 55°C or 8 hours at 65°C | Significantly faster deprotection, enabling higher throughput. |
| Deprotection Time (AMA) | 10 minutes at 65°C[3] | Not recommended for fast deprotection | Compatible with rapid AMA deprotection protocols. |
| Performance in G-rich Sequences | Reduced incomplete deprotection[1][2] | Prone to incomplete deprotection | Higher yield and purity of G-rich oligonucleotides. |
| Depurination Rate | Lower due to electron-donating nature of dmf group | Higher due to electron-withdrawing nature of ibu group | Reduced chain cleavage and higher yield of full-length product. |
| Solution Stability | As stable as standard dA(bz), dC(bz), and dT phosphoramidites[1][2] | Stable under standard conditions | Comparable stability with other standard amidites. |
The Chemistry of Advantage: Faster Deprotection and Reduced Side Reactions
The primary chemical difference between the two phosphoramidites lies in the protecting group on the exocyclic amine of the guanine base. The isobutyryl (ibu) group is an acyl protecting group, while the dimethylformamidine (dmf) group is a formamidine protecting group. This seemingly small difference has profound implications for the synthesis process.
Accelerated Deprotection Kinetics
The amide bond of the N2-isobutyryl group in dG(ibu) is notably stable, necessitating harsh and prolonged treatment with concentrated ammonium hydroxide for its removal[4]. In contrast, the dmf group is significantly more labile, allowing for deprotection in a fraction of the time[1][2]. This rapid deprotection is not only crucial for high-throughput synthesis but also beneficial for the integrity of sensitive modifications and dyes that may be present on the oligonucleotide.
Minimized Depurination
Depurination, the cleavage of the glycosidic bond between the purine base and the sugar, is a significant side reaction during the acidic detritylation step of oligonucleotide synthesis[5]. Acyl protecting groups like ibu are electron-withdrawing, which destabilizes the glycosidic bond and makes the guanine base more susceptible to depurination. Conversely, the dmf group is electron-donating, which stabilizes the bond and reduces the incidence of depurination[5]. This leads to a higher yield of the desired full-length oligonucleotide and fewer truncated byproducts.
Experimental Protocols
The integration of DMT-dG(dmf) into standard oligonucleotide synthesis workflows is seamless, as it can directly substitute dG(ibu) with minimal protocol adjustments. Below is a detailed protocol for solid-phase oligonucleotide synthesis using an automated DNA synthesizer, highlighting the key steps and considerations for both phosphoramidites.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on an automated synthesizer follows a cyclical four-step process for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using an acid solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine solution).
This cycle is repeated until the desired oligonucleotide sequence is assembled.
References
- 1. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. digital.csic.es [digital.csic.es]
- 5. glenresearch.com [glenresearch.com]
A Comprehensive Technical Guide on DMT-dG(dmf) Phosphoramidite
This technical guide provides an in-depth overview of N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite. It is a critical reagent for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry, particularly in the synthesis of oligonucleotides.
Core Properties and Specifications
This compound is a protected nucleoside phosphoramidite, a fundamental building block for the chemical synthesis of DNA. The protecting groups are essential for directing the synthesis process, preventing unwanted side reactions, and ensuring the fidelity of the resulting oligonucleotide sequence. The key protecting groups are the dimethoxytrityl (DMT) group on the 5'-hydroxyl, the dimethylformamidine (dmf) group on the exocyclic amine of the guanine base, and the cyanoethyl group on the phosphite triester.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 824.90 g/mol | [3] |
| Empirical Formula | C43H53N8O7P | [2][3] |
| CAS Number | 330628-04-1 | [2][3] |
| Appearance | White to off-white powder | [2] |
| Purity (HPLC) | ≥98.0% - ≥99.0% | [1][2][4] |
| Purity (³¹P NMR) | ≥99.0% | [1][4] |
| Storage Condition | -20°C | [2][5] |
Experimental Protocols: Solid-Phase Oligonucleotide Synthesis
This compound is primarily used in automated solid-phase oligonucleotide synthesis. The process is cyclical, with each cycle adding one nucleoside to the growing chain. The following protocol outlines the key steps in a single synthesis cycle for incorporating a dG residue.
1. Deprotection (Detritylation):
-
Objective: To remove the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, preparing it for the next coupling reaction.
-
Reagent: A solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).
-
Procedure: The acid solution is passed over the solid support. The resulting trityl cation is orange, and its quantity can be measured spectrophotometrically to monitor synthesis efficiency. The support is then washed with a neutral solvent like acetonitrile to remove the acid and the cleaved DMT group.
2. Coupling:
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl of the support-bound nucleoside and the incoming this compound.
-
Reagents:
-
This compound solution in anhydrous acetonitrile.
-
An activator solution, such as tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,5-dicyanoimidazole (DCI), in acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group. This reaction is rapid, typically achieving >99% efficiency in under a minute.
3. Capping:
-
Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent cycles, which prevents the formation of failure sequences (n-1 oligonucleotides).
-
Reagents:
-
Cap A: Acetic anhydride, typically in tetrahydrofuran (THF) or acetonitrile, with a base like lutidine.
-
Cap B: N-methylimidazole in THF or acetonitrile.
-
-
Procedure: The two capping reagents are delivered to the column, where they react to acetylate any free 5'-hydroxyl groups, rendering them inert.
4. Oxidation:
-
Objective: To convert the unstable phosphite triester linkage formed during coupling into a more stable pentavalent phosphate triester.
-
Reagent: A solution of iodine (I₂) in a mixture of THF, water, and a weak base like pyridine or lutidine.
-
Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) atom to P(V), stabilizing the internucleotide bond.
Following these four steps, the cycle is complete. To elongate the oligonucleotide chain, the process is repeated, starting with the deprotection step to remove the DMT group from the newly added dG residue.
Workflow Visualization
The cyclical nature of solid-phase oligonucleotide synthesis is illustrated in the following workflow diagram.
Caption: Solid-Phase Oligonucleotide Synthesis Cycle.
Conclusion
This compound is an indispensable component in the field of synthetic biology and nucleic acid-based therapeutics. Its high purity and well-defined chemical properties allow for the efficient and high-fidelity synthesis of custom DNA sequences. A thorough understanding of its characteristics and the associated experimental protocols is fundamental for professionals engaged in oligonucleotide synthesis and its myriad applications, from diagnostic probes to gene therapies.
References
A Comprehensive Technical Guide to the Stability and Storage of DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite. Understanding the stability profile of this critical reagent is paramount for ensuring the efficient and high-fidelity synthesis of oligonucleotides for research, diagnostic, and therapeutic applications. This document outlines recommended storage conditions, degradation pathways, and detailed experimental protocols for stability assessment.
Overview of this compound Stability
This compound is a key building block in automated solid-phase oligonucleotide synthesis. The dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine base offers the advantage of rapid deprotection compared to the more traditional isobutyryl (ibu) group. However, phosphoramidites, in general, are moisture-sensitive compounds, with the guanosine phosphoramidites being particularly susceptible to degradation. The primary degradation pathway is hydrolysis of the phosphoramidite moiety, which renders the molecule inactive for the coupling reaction in oligonucleotide synthesis.[1]
The stability of phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[2] This inherent instability of dG phosphoramidites necessitates strict adherence to proper storage and handling protocols to maintain their purity and ensure high coupling efficiencies during oligonucleotide synthesis. Studies have shown that the degradation of dG phosphoramidites can be autocatalytic, with the rate being second order in phosphoramidite concentration.[1][3]
Recommended Storage and Handling Conditions
To maximize the shelf-life and performance of this compound, the following storage and handling conditions are recommended:
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Duration |
| Solid (Powder) | -20°C to -10°C | Dry, Inert (e.g., Argon or Nitrogen) | Long-term |
| Stock Solution | -20°C | Dry, Inert | Up to 1 month |
| Stock Solution | -80°C | Dry, Inert | Up to 6 months |
Note: Sources for this table include general phosphoramidite handling guidelines and specific product information.[4]
Handling Precautions:
-
Prevent Moisture Condensation: Before opening, the container should be allowed to warm to room temperature to prevent moisture from condensing onto the cold powder.[5]
-
Inert Atmosphere: All manipulations, including weighing and dissolution, should be performed under a dry, inert atmosphere (e.g., in a glove box or using an argon/nitrogen blanket).
-
Anhydrous Solvents: Use only high-quality, anhydrous acetonitrile (or other appropriate solvents) for dissolution. The water content of the solvent should be minimal.
-
Prompt Use of Solutions: Once dissolved, phosphoramidite solutions have limited stability and should be used as promptly as possible.[5]
Quantitative Stability Data
Table 2: Solution Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Purity Reduction after 5 Weeks at Room Temperature |
| dG(ib) | 39% |
| dA(bz) | 6% |
| dC(bz) | 2% |
| T | 2% |
Note: This data is for the isobutyryl (ib) protected dG phosphoramidite and serves as a reference to illustrate the relative instability of dG phosphoramidites.[2] The dmf protecting group is reported to offer comparable stability in solution to other standard phosphoramidites.[4]
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed by monitoring its purity over time under various conditions using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.
Accelerated Stability Study Protocol
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.
Objective: To evaluate the thermal and hydrolytic stability of solid this compound under accelerated conditions.
Materials:
-
This compound (solid powder)
-
Vials with inert gas overlay
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a C18 column
-
³¹P-NMR spectrometer
-
Anhydrous acetonitrile
-
Mobile phases for HPLC (e.g., acetonitrile and 0.1M triethylammonium acetate)
-
Deuterated chloroform (CDCl₃) with 1% triethylamine (v/v) for NMR
Procedure:
-
Sample Preparation: Aliquot the solid this compound into several vials under an inert atmosphere. Tightly seal the vials.
-
Initial Analysis (Time Zero): Analyze an initial sample to determine the baseline purity using both HPLC and ³¹P-NMR as described in sections 4.2 and 4.3.
-
Storage Conditions: Place the vials in stability chambers under the following accelerated conditions:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
5°C (refrigerator)
-
-20°C (freezer - as a control)
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples using HPLC and ³¹P-NMR to determine the purity and identify any degradation products.
-
Data Evaluation: Plot the percentage of remaining pure this compound against time for each storage condition. This data can be used to estimate the shelf life under recommended storage conditions.
Workflow for Accelerated Stability Study:
HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Anhydrous acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, increasing over time to elute the phosphoramidite and its degradation products. The exact gradient should be optimized for the specific column and system.
-
-
Analysis: Inject the sample onto the HPLC system. The pure this compound will typically appear as a major peak, often as a doublet due to the presence of two diastereomers at the phosphorus center. Degradation products, such as the H-phosphonate, will elute at different retention times.
-
Quantification: Calculate the purity of the phosphoramidite by determining the area percentage of the main peak(s) relative to the total area of all peaks in the chromatogram.
³¹P-NMR Method for Purity Assessment
Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
Triethylamine (TEA) (optional, to prevent acid-catalyzed degradation during analysis)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in about 0.5 mL of the deuterated solvent in an NMR tube. A small amount of TEA (e.g., 1% v/v) can be added.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P-NMR spectrum.
-
The main phosphoramidite signal will appear in the region of approximately 140-155 ppm.[6]
-
Degradation products, such as the corresponding H-phosphonate, will have characteristic signals at different chemical shifts (typically around 0-10 ppm). Oxidized P(V) species will also appear in a distinct region of the spectrum.
-
-
Analysis: Integrate the signals corresponding to the pure phosphoramidite and any impurities. The purity can be calculated based on the relative integrals of these signals.
Key Chemical Pathways
Oligonucleotide Synthesis Cycle
This compound is a central component in the four-step cycle of solid-phase oligonucleotide synthesis.
Hydrolysis Degradation Pathway
The primary degradation pathway for this compound is hydrolysis of the phosphoramidite linkage, which is catalyzed by the presence of water.
Conclusion
The stability of this compound is a critical factor for the successful synthesis of high-quality oligonucleotides. While the dmf protecting group offers advantages in terms of deprotection, the inherent susceptibility of the dG phosphoramidite to hydrolysis necessitates stringent storage and handling procedures. By adhering to the recommended conditions of low temperature, dry, and inert atmosphere, and by employing rigorous quality control measures using HPLC and ³¹P-NMR, researchers and drug development professionals can ensure the integrity of this vital reagent and the fidelity of their synthesized oligonucleotides.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 330628-04-1 [sigmaaldrich.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry for DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize DNA with a defined sequence has been a revolutionary force in molecular biology, biotechnology, and drug development. From primers for the polymerase chain reaction (PCR) to the construction of entire synthetic genes and genomes, the precise assembly of oligonucleotides is a fundamental enabling technology. The gold standard and overwhelmingly prevalent method for this intricate process is phosphoramidite chemistry. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative metrics of solid-phase phosphoramidite DNA synthesis.
Introduction to Phosphoramidite Chemistry
Developed in the early 1980s, phosphoramidite chemistry offers a highly efficient and automatable method for the stepwise synthesis of oligonucleotides.[1][2] The process is characterized by its cyclic nature, with each cycle adding a single nucleotide to the growing DNA chain.[3] This synthesis occurs in the 3' to 5' direction, which is the opposite of the 5' to 3' direction of enzymatic DNA synthesis in vivo.[4][5] The success of this methodology hinges on the use of specially modified and protected nucleoside monomers called phosphoramidites.[2] These building blocks are stable under storage conditions but can be readily activated for rapid and high-yield coupling reactions.[2]
The entire synthesis is typically performed on a solid support, most commonly controlled pore glass (CPG), which simplifies the purification process as excess reagents and byproducts can be washed away at the end of each step.[1][6]
The Building Blocks: Nucleoside Phosphoramidites
A nucleoside phosphoramidite is a chemically modified nucleoside designed for optimal performance in DNA synthesis. It possesses several key features, each with a specific function, which are detailed in the table below.
| Component | Protecting Group/Modification | Purpose |
| 5'-Hydroxyl Group | Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group from participating in unwanted reactions. It is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[2] |
| Exocyclic Amines (on A, C, and G bases) | Benzoyl (Bz) for Adenine and Cytosine; Isobutyryl (iBu) for Guanine | Prevents side reactions at the amino groups of the nucleobases.[3] Thymine does not have an exocyclic amine and therefore does not require this protection. |
| 3'-Hydroxyl Group | β-cyanoethyl | Protects the phosphite triester during synthesis and is removed at the end of the entire synthesis process.[2] |
| Phosphorus Moiety | Diisopropylamino (iPr2N) | This group makes the phosphoramidite stable for storage but allows for rapid activation to form a highly reactive intermediate during the coupling step.[2] |
Below is a diagram illustrating the structure of a standard 2'-deoxyadenosine phosphoramidite.
Caption: Structure of a 2'-deoxyadenosine phosphoramidite building block.
The Solid-Phase Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four distinct chemical reactions. The efficiency of each step is critical, as the overall yield of the final product is a multiplicative function of the efficiency of each individual cycle.
The four steps of the synthesis cycle are:
-
Detritylation (Deblocking): Removal of the 5'-DMT protecting group.
-
Coupling: Addition of the next phosphoramidite.
-
Capping: Blocking of unreacted 5'-hydroxyl groups.
-
Oxidation: Stabilization of the newly formed phosphite triester linkage.
The following diagram illustrates the workflow of the solid-phase phosphoramidite DNA synthesis cycle.
Caption: The four-step cycle of solid-phase phosphoramidite DNA synthesis.
Detailed Experimental Protocols
The following sections provide a detailed methodology for each step in the synthesis cycle. These protocols are generalized and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide.
Step 1: Detritylation
-
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Reagents:
-
3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[7]
-
-
Procedure:
-
The solid support is washed with an anhydrous solvent (e.g., acetonitrile).
-
The detritylation solution (3% TCA in DCM) is passed through the synthesis column for a specific duration (typically 60-120 seconds).
-
The column is then thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the TCA and the cleaved DMT cation.
-
-
Monitoring: The efficiency of the detritylation and the preceding coupling step can be monitored by measuring the absorbance of the orange-colored DMT cation released into the effluent at 495 nm.[3][8]
Step 2: Coupling
-
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite.
-
Reagents:
-
Nucleoside phosphoramidite (e.g., 0.1 M in acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile or 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile).[8]
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a defined period (typically 30-180 seconds).
-
The column is then washed with an anhydrous solvent (e.g., acetonitrile) to remove excess reagents.
-
Step 3: Capping
-
Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. This prevents the formation of deletion mutations (n-1 sequences) in the final product.[1]
-
Reagents:
-
Capping A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping B: 16% N-methylimidazole (NMI) in THF.
-
-
Procedure:
-
The capping A and capping B solutions are delivered to the synthesis column.
-
The acetylation reaction is allowed to proceed for a short period (typically 30-60 seconds).
-
The column is then washed with an anhydrous solvent (e.g., acetonitrile).
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.
-
Reagents:
-
Oxidizer solution: 0.02 M Iodine in a mixture of THF, pyridine, and water.[7]
-
-
Procedure:
-
The oxidizer solution is passed through the synthesis column.
-
The oxidation reaction is typically very fast and is complete within 30-60 seconds.
-
The column is washed with an anhydrous solvent (e.g., acetonitrile) to remove the iodine solution.
-
Post-Synthesis: Cleavage and Deprotection
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
-
Procedure:
-
The solid support is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours.[1]
-
This treatment cleaves the ester linkage holding the oligonucleotide to the CPG support and removes the benzoyl and isobutyryl protecting groups from the nucleobases, as well as the β-cyanoethyl groups from the phosphate backbone.[1]
-
The resulting solution containing the deprotected oligonucleotide is then typically purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantitative Analysis of Synthesis Efficiency
The overall yield of a full-length oligonucleotide is highly dependent on the efficiency of each coupling step. Even a small decrease in stepwise efficiency can lead to a significant reduction in the final product yield, especially for longer oligonucleotides.
The theoretical overall yield can be calculated using the following formula:
Overall Yield (%) = (Stepwise Efficiency)(n-1) x 100
where 'n' is the number of nucleotides in the sequence.
| Stepwise Coupling Efficiency | Overall Yield for a 20-mer (%) | Overall Yield for a 50-mer (%) | Overall Yield for a 100-mer (%) |
| 98.0% | 67.7 | 36.4 | 13.3 |
| 99.0% | 82.6 | 61.0 | 36.6 |
| 99.5% | 90.9 | 77.9 | 60.6 |
| 99.8% | 96.2 | 90.5 | 81.9 |
As the table demonstrates, achieving a high stepwise coupling efficiency (ideally >99%) is paramount for the successful synthesis of long oligonucleotides.[1][4] Modern automated DNA synthesizers can routinely achieve average stepwise yields of 98.5% to 99.5%.[1][9]
Logical Relationships in Phosphoramidite Chemistry
The following diagram illustrates the logical dependencies and outcomes within the phosphoramidite synthesis workflow.
Caption: Logical workflow of phosphoramidite DNA synthesis from inputs to final product.
Conclusion
Phosphoramidite chemistry, coupled with solid-phase synthesis, has become an indispensable tool in modern life sciences. Its high efficiency, reliability, and amenability to automation have made the routine synthesis of custom DNA sequences a reality. A thorough understanding of the underlying chemical principles, the function of each reagent, and the critical parameters that govern synthesis efficiency is essential for researchers, scientists, and drug development professionals who rely on synthetic oligonucleotides to advance their work. As the demand for longer and more complex DNA constructs continues to grow, further refinements to this powerful chemistry will undoubtedly continue to emerge.
References
- 1. atdbio.com [atdbio.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 9. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for the Use of DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite, in automated solid-phase oligonucleotide synthesis.
Introduction
This compound is a critical building block for the synthesis of deoxyguanosine-containing oligonucleotides.[1][2][3] The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine offers the significant advantage of rapid deprotection compared to the more traditional isobutyryl (iBu) group, thereby increasing the efficiency of high-throughput oligonucleotide production.[4][5] This phosphoramidite is compatible with standard DNA synthesis chemistries and is suitable for the production of high-purity oligonucleotides for a wide range of applications, including therapeutic development, diagnostics, and molecular biology research.[1][6]
Chemical Properties and Storage
| Property | Value |
| Molecular Formula | C₄₃H₅₃N₈O₇P |
| Molecular Weight | 824.90 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98.0% by HPLC |
| Storage Conditions | Store at -20°C in a dry, inert atmosphere.[1] |
| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. All handling and dissolution should be performed under anhydrous conditions. |
Experimental Protocols
I. Reagent Preparation
Proper preparation of reagents is crucial for successful oligonucleotide synthesis. All solvents and reagents should be anhydrous.
| Reagent | Typical Concentration & Solvent |
| This compound | 0.1 M in anhydrous acetonitrile |
| Activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) | 0.25 M - 0.5 M in anhydrous acetonitrile |
| Deblocking Solution (Detritylation) | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane |
| Capping Solution A | Acetic anhydride/Lutidine/THF |
| Capping Solution B | 16% 1-Methylimidazole in THF |
| Oxidizing Solution | 0.02 M - 0.1 M Iodine in THF/Pyridine/Water |
II. Automated Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer and follows a four-step cycle for each nucleotide addition.
| Step | Reagent(s) | Typical Duration | Description |
| 1. Deblocking (Detritylation) | 3% TCA or DCA in Dichloromethane | 60 - 120 seconds | Removes the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. |
| 2. Coupling | 0.1 M this compound + Activator | 30 - 180 seconds | The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[7] |
| 3. Capping | Capping Solutions A and B | 30 - 60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence. |
| 4. Oxidation | 0.02 M Iodine Solution | 30 - 60 seconds | The unstable phosphite triester is oxidized to a stable phosphate triester backbone. A lower concentration of iodine (0.02 M) is recommended to minimize side reactions with the dG(dmf) group.[4][5] |
This cycle is repeated until the desired oligonucleotide sequence is assembled.
III. Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The dmf group on guanine allows for significantly faster deprotection compared to the traditional iBu group.
Comparative Deprotection Protocols:
| Method | Reagents | Conditions | Key Features |
| Standard Ammonia Deprotection | Concentrated Ammonium Hydroxide | 2 hours at 55°C or 1 hour at 65°C | Faster than for dG(iBu). Suitable for many standard oligonucleotides.[4][5] |
| AMA (Ammonium Hydroxide/Methylamine) Deprotection | 1:1 (v/v) mixture of Ammonium Hydroxide and 40% aqueous Methylamine | 10 minutes at 65°C | Very rapid deprotection. Requires the use of Ac-dC to avoid side reactions.[8][9][10] |
| Sodium Hydroxide Deprotection | 0.4 M NaOH in Methanol/Water (4:1 v/v) | >72 hours at room temperature | The dmf group is highly resistant to this method. Not recommended for oligonucleotides containing dG(dmf).[11] |
Protocol for AMA Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA solution (e.g., 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The crude oligonucleotide is now ready for purification (e.g., by HPLC or cartridge).
Visualizations
Oligonucleotide Synthesis Workflow
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Chemical Pathway of a Single Synthesis Cycle
Caption: Chemical pathway of one oligonucleotide synthesis cycle.
References
- 1. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Fast Deprotection [qualitysystems.com.tw]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. usp.org [usp.org]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in Automated Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the cornerstone of modern molecular biology and therapeutic drug development. The choice of phosphoramidite building blocks is critical for ensuring high coupling efficiency, rapid deprotection, and overall purity of the final oligonucleotide product. This document provides detailed application notes and protocols for the use of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite.
The dimethylformamidine (dmf) protecting group for the exocyclic amine of guanine offers significant advantages over traditional protecting groups like isobutyryl (ibu).[1][2] Its lability under milder basic conditions allows for significantly faster deprotection protocols, which is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-sensitive modifications.[1][2] this compound is highly compatible with "UltraFAST" deprotection methods, such as those using a mixture of ammonium hydroxide and methylamine (AMA), reducing deprotection times from hours to minutes.[1][3]
Data Presentation
Table 1: Comparison of Guanosine Phosphoramidite Protecting Groups
| Protecting Group | Structure | Key Advantages | Typical Deprotection Conditions |
| dmf (dimethylformamidine) | Fast deprotection, compatible with AMA and other mild conditions, suitable for high-throughput synthesis.[1][2] | Concentrated NH4OH: 1 hr at 65°C or 2 hrs at 55°C.[2] AMA (1:1 NH4OH/40% Methylamine): 10 minutes at 65°C.[3] | |
| ibu (isobutyryl) | Well-established, traditional protecting group. | Concentrated NH4OH: 17 hours at 55°C.[3] | |
| pac (phenoxyacetyl) | Milder deprotection than ibu, but generally slower than dmf. | Concentrated NH4OH: 4 hours at 55°C. |
Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine)
| dG Protecting Group | Temperature | Time |
| dmf | 65°C | 5 min |
| ibu | 65°C | 5 min |
| Ac-dG | 65°C | 5 min |
| dmf | 55°C | 10 min |
| ibu | 55°C | 10 min |
| Ac-dG | 55°C | 10 min |
| dmf | 37°C | 30 min |
| ibu | 37°C | 30 min |
| Ac-dG | 37°C | 30 min |
| dmf | Room Temp. | 120 min |
| ibu | Room Temp. | 120 min |
| Ac-dG | Room Temp. | 120 min |
Note: The use of Acetyl-protected dC (Ac-dC) is mandatory when using AMA to prevent transamination of the cytosine base.[1][3]
Table 3: Typical Coupling Efficiency
While direct comparative studies are limited, the phosphoramidite coupling reaction, when optimized, can achieve very high stepwise yields.
| Phosphoramidite | Typical Stepwise Coupling Efficiency |
| DMT-dG(dmf) | >99% |
| Standard Phosphoramidites | >98-99.5%[4] |
Factors influencing coupling efficiency include the purity of the phosphoramidite and reagents, water content, activator used, and coupling time.
Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer.
1. Preparation of Reagents:
-
Phosphoramidites: Dissolve DMT-dG(dmf) and other phosphoramidites (e.g., DMT-dA(bz), DMT-dC(ac), DMT-dT) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Activator: Prepare a solution of a suitable activator, such as 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).
-
Capping Solutions:
-
Cap A: Acetic anhydride in THF/Pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
2. Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
The orange-colored trityl cation released can be monitored spectrophotometrically to determine coupling efficiency.
-
-
Step 2: Coupling
-
The this compound is activated by the activator solution and delivered to the synthesis column.
-
The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants (n-1 sequences).
-
-
Step 4: Oxidation
-
The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. For DMT-on purification, the final DMT group is not removed.
Protocol 2: Cleavage and Deprotection using AMA (UltraFAST Protocol)
1. Reagents:
-
AMA Solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare fresh and keep chilled.
2. Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a pressure-tight vial.
-
Add the AMA solution to the vial (e.g., 1 mL for a 1 µmole synthesis).
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.
-
Cool the vial on ice.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with water or a suitable buffer and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 3: DMT-on Oligonucleotide Purification using Solid-Phase Extraction (SPE)
This protocol is for the purification of DMT-on oligonucleotides, which separates the full-length product from truncated failure sequences.
1. Materials:
-
SPE cartridge with a reverse-phase sorbent.
-
Acetonitrile (ACN).
-
2 M Triethylammonium Acetate (TEAA), pH 7.0.
-
0.1 M TEAA.
-
50% ACN in 0.1 M TEAA.
-
3% Trichloroacetic Acid (TCA) in water.
-
20% ACN in water.
-
Deionized water.
2. Procedure:
-
Condition the Cartridge:
-
Wash the cartridge with ACN.
-
Equilibrate the cartridge with 2 M TEAA.
-
Wash with deionized water.
-
-
Load the Sample:
-
Dissolve the crude, deprotected DMT-on oligonucleotide in 0.1 M TEAA.
-
Load the solution onto the conditioned SPE cartridge. The DMT-on oligonucleotide will bind to the sorbent.
-
-
Wash away Failures:
-
Wash the cartridge with 0.1 M TEAA to remove salts.
-
Wash with a low percentage of ACN in 0.1 M TEAA (e.g., 3-5%) to elute the short, DMT-off failure sequences.
-
-
On-Cartridge Detritylation:
-
Slowly pass the 3% TCA solution through the cartridge to cleave the 5'-DMT group. Collect the orange-colored eluent to confirm detritylation.
-
-
Elute the Purified Oligonucleotide:
-
Wash the cartridge with deionized water to remove the acid.
-
Elute the purified, DMT-off oligonucleotide with 20% ACN in water.
-
-
Post-Purification:
-
Dry the purified oligonucleotide solution in a vacuum concentrator.
-
Visualizations
Caption: Workflow of the automated oligonucleotide synthesis cycle.
Caption: Workflow for oligonucleotide cleavage and deprotection using AMA.
Caption: Workflow for DMT-on solid-phase extraction purification.
References
Application Notes and Protocols: DMT-dG(dmf) Phosphoramidite for Gene Synthesis and Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-dG(dmf) Phosphoramidite is a critical building block in the chemical synthesis of DNA oligonucleotides. This application note provides detailed information on its use in gene synthesis and cloning, offering comprehensive protocols and technical data to support researchers in molecular biology, drug development, and diagnostics. The use of the dimethylformamidine (dmf) protecting group for the exocyclic amine of deoxyguanosine offers significant advantages, including rapid deprotection, which is particularly beneficial for the synthesis of long or G-rich sequences and for oligonucleotides containing base-labile modifications.[1][2][3]
This document outlines the principles of phosphoramidite chemistry, the specific characteristics of this compound, and detailed protocols for its use in automated DNA synthesis, cleavage, and deprotection.
Principle of Phosphoramidite-Based Oligonucleotide Synthesis
Automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process that sequentially adds nucleotides to a growing chain attached to a solid support, typically Controlled Pore Glass (CPG).[4][5] The synthesis proceeds in the 3' to 5' direction and involves four main steps per cycle: detritylation, coupling, capping, and oxidation.[5][6][7]
-
Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside, exposing a free 5'-hydroxyl group.[6][7]
-
Coupling: The this compound is activated and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[9][10]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[4][7]
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Advantages of the dmf Protecting Group
The choice of the N-dimethylformamidine (dmf) protecting group for guanosine offers several key advantages over the more traditional isobutyryl (iBu) group:
-
Rapid Deprotection: The dmf group is significantly more labile, allowing for faster deprotection times and reducing exposure of the oligonucleotide to harsh basic conditions.[2][3][4] This minimizes the potential for base modification and degradation of sensitive labels or modified bases.[11]
-
Suitability for G-Rich Sequences: Incomplete deprotection is a common issue with G-rich oligonucleotides when using the iBu-dG monomer. The dmf group significantly reduces this problem, leading to a higher purity of the final product.[1][2]
-
Reduced Depurination: The electron-donating nature of the dmf group helps to protect the guanosine from depurination during the acidic detritylation step.[12]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 330628-04-1 | [1][2] |
| Molecular Formula | C₄₃H₅₃N₈O₇P | [1] |
| Molecular Weight | 824.90 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98.0% | [13] |
| Storage Conditions | -20°C under an inert atmosphere | [4][13][14] |
Table 2: Recommended Deprotection Conditions for Oligonucleotides Synthesized with this compound
| Reagent | Temperature | Duration | Notes | Reference |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Standard deprotection. | [1][2][3][4] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection with elevated temperature. | [1][2][3][4] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | "UltraFAST" deprotection. Requires acetyl (Ac) protected dC. | [4][15] |
| t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | A milder deprotection option. | [15] |
| 0.4 M NaOH in MeOH/Water (4:1 v/v) | Room Temperature | >72 hours | dmf group is remarkably resistant to this condition. Not recommended. | [16] |
Table 3: Typical Coupling Efficiency in Automated Oligonucleotide Synthesis
| Phosphoramidite | Average Coupling Efficiency |
| This compound | >99% |
| Standard Phosphoramidites (dA, dC, dT) | >99% |
Note: Coupling efficiency is highly dependent on the synthesizer, reagents, and protocol used. Maintaining anhydrous conditions is critical for achieving high coupling efficiency.[4][12]
Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis using this compound
This protocol outlines the standard steps for incorporating a DMT-dG(dmf) monomer into a growing oligonucleotide chain on an automated DNA synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Procedure:
-
Preparation:
-
Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the phosphoramidite and other reagent bottles on the automated DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each monomer addition:
-
Detritylation: The deblocking solution is passed through the synthesis column to remove the 5'-DMT group from the support-bound nucleoside. The column is then washed with anhydrous acetonitrile.
-
Coupling: The this compound solution and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction is typically allowed to proceed for a short duration (e.g., ≤30 seconds).[4]
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation: The oxidizing solution is passed through the column to convert the phosphite triester linkage to a stable phosphate triester. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.
-
-
Final Detritylation: After the final coupling cycle, the synthesizer can be programmed to perform a final detritylation to remove the 5'-DMT group from the full-length oligonucleotide (DMT-off synthesis) or leave it on for purification purposes (DMT-on synthesis).
Protocol 2: Cleavage from Solid Support and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the CPG support and the removal of the protecting groups from the nucleobases and the phosphate backbone.
Materials:
-
CPG solid support with the synthesized oligonucleotide
-
Concentrated ammonium hydroxide or Ammonium Hydroxide/Methylamine (AMA) solution
-
Sealed reaction vial
Procedure (Standard Deprotection):
-
Cleavage:
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
Recovery:
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the CPG with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Procedure (UltraFAST Deprotection):
-
Cleavage and Deprotection:
-
Recovery:
-
Follow the recovery steps outlined in the standard deprotection protocol.
-
Visualization of Workflows and Concepts
Caption: Automated oligonucleotide synthesis cycle.
Caption: Post-synthesis cleavage and deprotection workflow.
Caption: Protecting groups in this compound.
Applications in Gene Synthesis and Cloning
High-purity synthetic oligonucleotides are fundamental tools for a wide range of applications in molecular biology and drug development.
-
Gene Synthesis: Long, high-fidelity oligonucleotides serve as the building blocks for the assembly of synthetic genes. The rapid deprotection offered by DMT-dG(dmf) is advantageous for producing the long oligos required for gene construction.
-
PCR and Cloning: Synthetic oligonucleotides are used as primers for PCR amplification and as probes for screening. They are also essential for site-directed mutagenesis and for the creation of cloning vectors.
-
Therapeutic Oligonucleotides: DMT-dG(dmf) is a key reagent in the synthesis of antisense oligonucleotides, siRNAs, and aptamers, where high purity and the integrity of chemical modifications are paramount.[13]
-
Molecular Diagnostics: Custom oligonucleotides are used in various diagnostic assays, including qPCR and microarrays, for the detection of specific nucleic acid sequences.[13]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture in reagents or lines; Inactive phosphoramidite; Inefficient activator. | Use fresh, anhydrous acetonitrile; Use fresh phosphoramidite; Ensure activator is potent.[4][12] |
| n-1 Deletion Sequences | Incomplete coupling; Inefficient capping. | Optimize coupling time and phosphoramidite concentration; Ensure capping reagents are fresh. |
| Depurination | Prolonged exposure to acid during detritylation. | Shorten detritylation time; Use a milder deblocking agent like dichloroacetic acid (DCA).[12] |
| Incomplete Deprotection | Insufficient deprotection time or temperature; Inefficient deprotection reagent for the sequence. | Increase deprotection time or temperature according to Table 2; For G-rich sequences, ensure the use of dmf-dG. |
Conclusion
This compound is a highly efficient and versatile reagent for the automated synthesis of DNA oligonucleotides. Its primary advantage lies in the rapid deprotection kinetics afforded by the dmf protecting group, which streamlines the synthesis workflow, enhances the purity of G-rich sequences, and is compatible with base-labile modifications. The detailed protocols and data provided in this application note are intended to enable researchers to effectively utilize this phosphoramidite for a wide array of applications in gene synthesis, cloning, and the development of nucleic acid-based therapeutics and diagnostics.
References
- 1. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 2. This compound ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. This compound | Benchchem [benchchem.com]
- 5. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. DNA寡核苷酸合成 [sigmaaldrich.com]
- 7. atdbio.com [atdbio.com]
- 8. benchchem.com [benchchem.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. biotage.com [biotage.com]
- 11. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. shop.hongene.com [shop.hongene.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Deprotection of DMT-dG(dmf) with Concentrated Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
In automated oligonucleotide synthesis, the protection of the exocyclic amino group of deoxyguanosine (dG) is critical to prevent unwanted side reactions. The dimethylformamidine (dmf) protecting group has emerged as a favorable alternative to the traditional isobutyryl (ibu) group due to its lability under milder basic conditions, which allows for significantly faster deprotection times. This is particularly advantageous for the synthesis of G-rich sequences and for oligonucleotides containing base-labile modifications.[1]
These application notes provide detailed protocols for the deprotection of oligonucleotides containing DMT-dG(dmf) using concentrated ammonium hydroxide. The protocols cover standard and rapid deprotection methods, along with recommendations for post-deprotection analysis.
Overview of the Deprotection Process
The deprotection of a synthetic oligonucleotide is a multi-step process that occurs after the completion of the solid-phase synthesis. It involves:
-
Cleavage: The oligonucleotide is cleaved from the solid support.
-
Phosphate Protecting Group Removal: The cyanoethyl groups are removed from the phosphate backbone.
-
Base Protecting Group Removal: The protecting groups on the exocyclic amines of the nucleobases (dA, dC, and dG) are removed.
Concentrated ammonium hydroxide is a common reagent used to achieve all three of these steps simultaneously. The lability of the dmf group on dG allows for a significant reduction in the time and/or temperature required for complete deprotection compared to the more robust ibu group.[1][2]
Data Presentation
The choice of deprotection conditions is a trade-off between reaction time and the potential for incomplete deprotection or side reactions. The following tables summarize the recommended deprotection conditions for oligonucleotides containing dG(dmf) and compare them with the traditional dG(ibu).
Table 1: Recommended Deprotection Conditions with Concentrated Ammonia
| Protecting Group | Temperature | Time | Remarks |
| dG(dmf) | 55°C | 8 hours | Standard overnight condition, ensures complete deprotection.[3] |
| dG(dmf) | 55°C | 2 hours | Faster deprotection with minimal risk of incomplete removal.[1] |
| dG(dmf) | 65°C | 1 hour | Rapid deprotection for high-throughput workflows.[1] |
| dG(ibu) | 55°C | 17 hours | Standard condition for the more stable ibu group.[4] |
Table 2: Comparison of dG Protecting Groups and Deprotection Methods
| Protecting Group | Deprotection Reagent | Temperature | Time | Key Advantages |
| dG(dmf) | Conc. NH₄OH | 55°C | 2 hours | Faster than dG(ibu) with standard reagent.[1] |
| dG(dmf) | AMA (1:1 NH₄OH/MeNH₂) | 65°C | 10 minutes | "UltraFAST" deprotection, ideal for high-throughput synthesis.[3][5] |
| dG(ibu) | Conc. NH₄OH | 55°C | 17 hours | Traditional, well-established method.[4] |
Experimental Protocols
Materials
-
Oligonucleotide synthesized on a solid support (e.g., CPG) containing DMT-dG(dmf).
-
Concentrated ammonium hydroxide (28-30% NH₃ in water).
-
Screw-cap vials (e.g., 2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
SpeedVac or centrifugal evaporator.
-
Nuclease-free water.
-
Buffers for analysis (e.g., TEAA for HPLC).
Protocol 1: Standard Deprotection with Concentrated Ammonia (55°C, 8 hours)
This protocol is recommended for ensuring complete deprotection, especially for longer or more complex oligonucleotides.
-
Transfer Support: Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add Ammonia: Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal and Incubate: Securely seal the vial with a PTFE-lined cap. Place the vial in a heating block or oven set to 55°C and incubate for 8 hours.
-
Cool and Transfer: After incubation, remove the vial and allow it to cool to room temperature. Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.
-
Evaporate Ammonia: Dry the oligonucleotide solution using a SpeedVac or centrifugal evaporator. This may take several hours.
-
Resuspend: Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer for quantification and analysis.
Protocol 2: Rapid Deprotection with Concentrated Ammonia (65°C, 1 hour)
This protocol is suitable for high-throughput applications where faster processing is required.
-
Transfer Support: Transfer the solid support to a 2 mL screw-cap vial as described in Protocol 1.
-
Add Ammonia: Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal and Incubate: Tightly seal the vial and place it in a pre-heated heating block at 65°C for 1 hour.
-
Cool and Transfer: Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Evaporate and Resuspend: Dry the oligonucleotide solution and resuspend the pellet as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the deprotection of DMT-dG(dmf) protected oligonucleotides.
Caption: Chemical transformation during the deprotection of a DMT-dG(dmf) containing oligonucleotide.
Post-Deprotection Analysis
To ensure the successful deprotection and desired purity of the oligonucleotide, it is crucial to perform analytical validation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of synthetic oligonucleotides.
-
Column: C18 column (e.g., Waters X-Bridge C18, 250 x 4.6 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.
-
Mobile Phase B: Acetonitrile.
-
Gradient (DMT-off): A linear gradient from 3% to 15% B over 15 minutes is typically sufficient to resolve the full-length product from shorter failure sequences.
-
Detection: UV absorbance at 260 nm.
Incomplete deprotection will result in the appearance of additional peaks with different retention times compared to the fully deprotected oligonucleotide.
Mass Spectrometry
Mass spectrometry (e.g., ESI-MS) should be used to confirm the identity of the synthesized oligonucleotide by verifying its molecular weight. This analysis will also reveal any remaining protecting groups or other modifications.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Incomplete Deprotection | Insufficient incubation time or temperature. | Increase incubation time or temperature according to the protocols. Ensure fresh, high-quality ammonium hydroxide is used. |
| Old or low-quality ammonium hydroxide. | Use a fresh, unopened bottle of concentrated ammonium hydroxide. | |
| Low Yield | Inefficient cleavage from the solid support. | Ensure the solid support is fully submerged in the ammonium hydroxide. |
| Loss of sample during transfer or drying. | Be careful during liquid transfer steps. Avoid overheating during evaporation. | |
| Base Modifications | Use of incompatible protecting groups with rapid deprotection methods. | When using AMA, ensure acetyl-protected dC (Ac-dC) is used to prevent transamination.[3] |
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively and efficiently deprotect oligonucleotides synthesized with DMT-dG(dmf) phosphoramidite, ensuring high-quality products for downstream applications.
References
Application Notes and Protocols for the Incorporation of DMT-dG(dmf) in Primers for PCR and Sequencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of N2,N2-dimethyl-2'-deoxyguanosine (DMT-dG(dmf)) phosphoramidite in the synthesis of primers for Polymerase Chain Reaction (PCR) and sequencing applications. The primary advantage of using the dimethylformamidine (dmf) protecting group for deoxyguanosine is the significantly reduced deprotection time compared to standard protecting groups like isobutyryl (ib), streamlining high-throughput oligonucleotide synthesis.
Introduction
In automated solid-phase oligonucleotide synthesis, phosphoramidites are the chemical building blocks used to construct DNA primers and probes with a defined sequence. Each nucleoside phosphoramidite has protecting groups to prevent unwanted side reactions during synthesis. The 5'-hydroxyl group is typically protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle. The exocyclic amino groups of adenine, cytosine, and guanine are also protected.
DMT-dG(dmf) phosphoramidite is a modified deoxyguanosine building block where the exocyclic N2 amine is protected by a dimethylformamidine (dmf) group. This protecting group is significantly more labile than the traditional isobutyryl (ib) group, allowing for rapid and efficient deprotection under milder basic conditions. This is particularly advantageous in high-throughput settings, reducing turnaround time and minimizing potential side reactions that can occur with prolonged exposure to harsh deprotection reagents. Once deprotected, the guanine base is chemically identical to the native nucleobase, ensuring that the synthesized primers function equivalently to those made with standard phosphoramidites in downstream applications such as PCR and sequencing.
Data Summary
While specific quantitative data on the comparative performance of primers synthesized with DMT-dG(dmf) versus standard phosphoramidites in PCR and sequencing is not extensively published, the equivalence of the final deprotected guanine base suggests that performance metrics should be comparable, assuming high-quality synthesis and purification. The primary benefits are realized during the synthesis and deprotection process.
| Parameter | DMT-dG(dmf) | Standard dG(ib) | Reference |
| Deprotection Time (Ammonia) | 1 hour at 65°C or 2 hours at 55°C | 8-16 hours at 55°C | |
| Deprotection Conditions | Concentrated Ammonia or AMA (Ammonia/Methylamine) | Concentrated Ammonia | |
| Coupling Efficiency | High (>98%) | High (>98%) | |
| Expected PCR Efficiency | Comparable to standard primers | Standard | Inferred |
| Expected Sequencing Accuracy | Comparable to standard primers | Standard | Inferred |
Experimental Protocols
Protocol 1: Automated Synthesis of Primers using this compound
This protocol outlines the general steps for synthesizing primers containing dG(dmf) on an automated DNA synthesizer. Refer to your specific synthesizer's user manual for detailed programming.
Materials:
-
This compound
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Oxidizer solution (Iodine/Water/Pyridine)
-
Capping solutions (Acetic Anhydride and N-Methylimidazole)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial 3' nucleoside
-
Automated DNA synthesizer
Procedure:
-
Prepare the required solutions and install them on the DNA synthesizer according to the manufacturer's instructions.
-
Dissolve the DMT-dG(dmf) and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Program the desired primer sequence into the synthesizer.
-
Initiate the synthesis program. The synthesis cycle consists of the following steps, which are repeated for each nucleotide addition: a. Deblocking (Detritylation): Removal of the 5'-DMT group from the growing oligonucleotide chain with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (including DMT-dG(dmf)) with the activator and coupling to the free 5'-hydroxyl of the growing chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. d. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using the oxidizer solution.
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
Protocol 2: Cleavage and Deprotection of Primers Synthesized with DMT-dG(dmf)
Materials:
-
Synthesized oligonucleotide on CPG support
-
Concentrated ammonium hydroxide or a 1:1 mixture of ammonium hydroxide and aqueous methylamine (AMA)
-
Heating block or oven
Procedure:
-
Transfer the CPG support with the synthesized primer to a screw-cap vial.
-
Add concentrated ammonium hydroxide or AMA to the vial (typically 1-2 mL).
-
Seal the vial tightly.
-
Heat the vial at 65°C for 1 hour (for ammonia) or 10 minutes (for AMA) to cleave the oligonucleotide from the support and remove the base protecting groups, including the dmf group from guanine.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., TE buffer or nuclease-free water).
Protocol 3: Use of Primers in a Standard PCR Reaction
Once synthesized and purified, primers containing guanine derived from DMT-dG(dmf) are used in the same manner as standard PCR primers.
Materials:
-
Purified primer (forward and reverse)
-
DNA template
-
dNTP mix
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
PCR buffer
-
Nuclease-free water
PCR Reaction Setup (Example 25 µL reaction):
| Component | Final Concentration | Volume |
|---|---|---|
| PCR Buffer (10x) | 1x | 2.5 µL |
| dNTP Mix (10 mM) | 0.2 mM each | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| DNA Template | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 3 minutes
-
Cycling (30 cycles):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
Protocol 4: Use of Primers in Sanger Sequencing
Materials:
-
Purified primer
-
Purified PCR product or plasmid DNA template
-
Sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
Sequencing buffer
Procedure:
-
Follow the protocol for the specific Sanger sequencing kit being used (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
-
Typically, a sequencing reaction includes the DNA template, the sequencing primer, the sequencing reaction mix, and buffer.
-
The reaction is subjected to thermal cycling to generate a series of DNA fragments of varying lengths, each terminated by a fluorescently labeled ddNTP.
-
The reaction products are purified to remove unincorporated ddNTPs.
-
The purified products are analyzed by capillary electrophoresis on an automated DNA sequencer.
Visualizations
Caption: Workflow for synthesis and application of primers with DMT-dG(dmf).
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Oligonucleotides with DMT-dG(dmf)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. They are crucial for a variety of applications, including real-time PCR, fluorescence in situ hybridization (FISH), DNA sequencing, and cellular imaging.[1][2][3][4] The synthesis of high-quality fluorescently labeled oligonucleotides requires careful selection of building blocks and optimized protocols. This document provides detailed application notes and protocols for the synthesis of 5'-fluorescein (6-FAM) labeled oligonucleotides utilizing the DMT-dG(dmf) phosphoramidite.
The use of the dimethylformamidine (dmf) protecting group on the deoxyguanosine (dG) phosphoramidite offers significant advantages, most notably its lability under milder basic conditions. This facilitates a more rapid deprotection step compared to the traditional isobutyryl (iBu) protecting group, which is particularly beneficial when working with base-sensitive fluorescent dyes.[5] These milder conditions help to preserve the integrity of the fluorophore, ensuring a higher yield of functional, fluorescently labeled product.
This guide will cover the entire workflow from automated solid-phase synthesis and cleavage/deprotection to purification and characterization, providing researchers with the necessary information to produce high-purity fluorescently labeled oligonucleotides for their specific applications.
Data Presentation
Table 1: Reagent Specifications and Synthesis Parameters
| Parameter | Specification | Typical Value/Range | Reference |
| Phosphoramidites | |||
| DMT-dG(dmf) Purity | >98.0% (HPLC) | >98.5% | |
| 6-FAM Phosphoramidite Purity | >95% | >95% | [6] |
| Synthesis Cycle | |||
| Coupling Time (Standard Monomers) | 25-60 seconds | 45 seconds | [7] |
| Coupling Time (6-FAM Phosphoramidite) | 3 minutes recommended | 3 minutes | [6] |
| Average Stepwise Coupling Efficiency | >99% | 99.0-99.5% | [8] |
| Deprotection | |||
| Cleavage and Deprotection Reagent | Ammonium Hydroxide or AMA | AMA (Ammonium Hydroxide/40% Methylamine 1:1) | [7] |
| Deprotection Time (AMA) | 10 minutes at 65°C | 10 minutes | [7] |
| Purification | |||
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | RP-HPLC | [9] |
| Purity after Purification | >90% | >95% | |
| Yield | |||
| Theoretical Yield (20-mer, 99% efficiency) | ~82% | ||
| Expected Final Yield (post-purification) | 10-30% of theoretical | Varies based on sequence and scale | [8] |
Table 2: Characterization of 5'-FAM Labeled Oligonucleotide
| Parameter | Method | Expected Result | Reference |
| Identity Verification | Mass Spectrometry (ESI or MALDI-TOF) | Observed mass should match the calculated mass of the full-length product. | [5][10][11][12] |
| Purity Assessment | Analytical RP-HPLC | A single major peak corresponding to the full-length product. | [9] |
| Fluorescence Properties | |||
| Excitation Maximum (λex) | Fluorescence Spectroscopy | ~494 nm | [13] |
| Emission Maximum (λem) | Fluorescence Spectroscopy | ~525 nm | [13] |
| Quantum Yield (ΦF) | Fluorescence Spectroscopy | 0.13 - 0.82 (sequence and environment dependent) | [14] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 5'-FAM Labeled 20-mer Oligonucleotide
This protocol outlines the automated synthesis of a 20-mer DNA oligonucleotide with a 5'-fluorescein (6-FAM) label using standard phosphoramidite chemistry with DMT-dG(dmf).
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(ac), DMT-dG(dmf), DMT-dT) dissolved in anhydrous acetonitrile
-
5'-(6-Fluorescein) phosphoramidite (6-FAM) dissolved in anhydrous acetonitrile[6]
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired 20-mer sequence.
-
Initial Detritylation: The synthesis begins with the removal of the 5'-DMT group from the CPG-bound nucleoside using the deblocking solution.
-
Automated Synthesis Cycles (Cycles 1-19): For each of the subsequent 19 nucleotides, the synthesizer will perform the following four steps: a. Coupling: The appropriate phosphoramidite and activator are delivered to the synthesis column to form a phosphite triester linkage. A standard coupling time of 45 seconds is used. b. Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of n-1 shortmer sequences. c. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution. d. Detritylation: The 5'-DMT group of the newly added nucleotide is removed to prepare for the next coupling cycle.
-
Final Coupling (Cycle 20 - 6-FAM Labeling): a. In the final cycle, the 6-FAM phosphoramidite is delivered to the column. b. The coupling time is extended to 3 minutes to ensure efficient labeling.[6]
-
Final Detritylation (DMT-off): The synthesis is completed with a final detritylation step to remove the DMT group from the terminal 5'-hydroxyl of the 6-FAM label if it contains one. Note that some FAM phosphoramidites do not have a DMT group.[13]
-
Column Wash and Dry: The CPG support with the synthesized oligonucleotide is washed with acetonitrile and dried with argon or nitrogen.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups. The use of AMA is recommended for its speed and efficiency, especially with the dmf protecting group.[7]
Materials:
-
Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)
-
Screw-cap vial
-
Heating block or oven at 65°C
Procedure:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of AMA solution to the CPG.
-
Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.[7]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG with 0.5 mL of sterile water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
Protocol 3: Purification by Reversed-Phase HPLC
RP-HPLC is the recommended method for purifying fluorescently labeled oligonucleotides as the hydrophobicity of the dye aids in the separation of the full-length labeled product from unlabeled and truncated sequences.[9]
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Dried crude oligonucleotide pellet
Procedure:
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in 200-500 µL of Mobile Phase A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection: Inject the resuspended oligonucleotide solution onto the HPLC column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Monitor the elution profile at 260 nm (for DNA) and 494 nm (for 6-FAM). Collect the major peak that absorbs at both wavelengths, which corresponds to the full-length, 5'-FAM labeled oligonucleotide.
-
Desalting: Pool the collected fractions and remove the acetonitrile using a centrifugal vacuum evaporator. The resulting aqueous solution can be desalted using a desalting column or by ethanol precipitation.
-
Final Product: After desalting, dry the purified oligonucleotide to a pellet.
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity of the synthesized oligonucleotide by comparing its experimental mass to the calculated theoretical mass.[5][10][11][12]
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer
-
Purified oligonucleotide sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent for the mass spectrometer being used.
-
Mass Analysis: Acquire the mass spectrum of the oligonucleotide.
-
Data Interpretation: a. Calculate the theoretical mass of the 20-mer oligonucleotide with the 5'-FAM label. b. Compare the major peak in the mass spectrum to the calculated theoretical mass. A successful synthesis will show a strong signal corresponding to the expected mass.[5][10][11][12]
Visualizations
Synthesis and Labeling Workflow
Caption: Workflow for synthesis of a 5'-FAM labeled oligonucleotide.
FRET-Based Hybridization Assay
Caption: Principle of a FRET-based hybridization assay.
Cellular Uptake and Imaging Workflow
Caption: Workflow for cellular uptake and imaging of a fluorescent oligonucleotide.
References
- 1. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 4. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. labcluster.com [labcluster.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 14. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for High-throughput Oligonucleotide Synthesis using DMT-dG(dmf)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput synthesis of oligonucleotides utilizing 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dG(dmf)). The use of the dimethylformamidine (dmf) protecting group for deoxyguanosine offers significant advantages in high-throughput settings, primarily due to its rapid deprotection kinetics, which enhances efficiency and throughput.[1] These protocols are designed for implementation on automated, multi-well plate-based oligonucleotide synthesizers.
Introduction
Oligonucleotide synthesis is a cornerstone of modern molecular biology, with critical applications in therapeutics (e.g., antisense oligonucleotides, siRNAs), diagnostics (e.g., PCR primers, probes), and basic research. The phosphoramidite method is the standard for chemical oligonucleotide synthesis, involving a four-step cycle of deblocking, coupling, capping, and oxidation.[2][3] For high-throughput applications, minimizing the time required for each step, particularly the final deprotection, is crucial.
The N2-dimethylformamidine (dmf) protecting group for guanosine (B1672433) is favored in high-throughput synthesis due to its lability under milder basic conditions compared to traditional protecting groups like isobutyryl (ibu).[1][4] This allows for significantly faster deprotection times, reducing the overall synthesis turnaround time and minimizing potential damage to sensitive modifications on the oligonucleotide.[1][5] This application note outlines the synthesis cycle and provides detailed protocols for using DMT-dG(dmf) in a high-throughput context.
Key Advantages of DMT-dG(dmf)
-
Rapid Deprotection: The dmf group is cleaved more rapidly than the conventional isobutyryl (ibu) group, with deprotection in concentrated ammonia (B1221849) taking as little as one hour at 65°C or two hours at 55°C.[1]
-
Suitability for G-rich Sequences: The faster deprotection minimizes the risk of incomplete deprotection, which can be a challenge with guanine-rich sequences when using the dG(ibu) monomer.[1]
-
Solution Stability: DMT-dG(dmf) phosphoramidite exhibits comparable stability in solution to other standard phosphoramidites.[1]
-
Compatibility: It can be directly substituted for dG(ibu) phosphoramidite in existing synthesis protocols without requiring changes to other reagents, with the potential exception of the capping solution for certain fast deprotection schemes.[1]
Experimental Protocols
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside (e.g., 500 Å or 1000 Å pore size).
-
Phosphoramidites: DMT-dA(bz), DMT-dC(Ac), DMT-dG(dmf), and DMT-dT phosphoramidites dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M. Note: The use of Acetyl-dC (Ac-dC) is recommended for compatibility with faster deprotection conditions like AMA.[6][7]
-
Activator: 0.25-0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.[3]
-
Capping Solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF).
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02-0.05 M Iodine in THF/Water/Pyridine.
-
Washing Solution: Anhydrous acetonitrile.
-
Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).
High-Throughput Oligonucleotide Synthesis Workflow
The following diagram illustrates a typical workflow for high-throughput oligonucleotide synthesis in a multi-well plate format.
Caption: High-throughput oligonucleotide synthesis workflow.
Automated Synthesis Cycle Protocol
The automated synthesis process consists of four main steps that are repeated for each nucleotide addition.[3]
Caption: The four-step phosphoramidite synthesis cycle.
Step 1: Deblocking (Detritylation)
-
The solid support-bound oligonucleotide is treated with the deblocking solution (3% TCA in dichloromethane) to remove the acid-labile 5'-DMT protecting group.[3]
-
The reaction is typically complete within 20-60 seconds.
-
The support is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
Step 2: Coupling
-
The this compound (or other desired amidite) and the activator solution are simultaneously delivered to the reaction well.
-
The coupling reaction, which forms a phosphite triester linkage, is rapid and typically requires 20-180 seconds for completion.[3]
Step 3: Capping
-
After coupling, any unreacted 5'-hydroxyl groups are acetylated by treating the support with the capping solutions.[3]
-
This step prevents the formation of deletion mutations (n-1 shortmers) in subsequent cycles.
-
The capping reaction is generally performed for 20-30 seconds.
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to the more stable phosphotriester using the oxidizing solution.
-
This reaction is typically complete within 20-30 seconds.
-
Following oxidation, the support is washed with anhydrous acetonitrile, and the cycle is repeated with the next phosphoramidite until the desired sequence is assembled.
Cleavage and Deprotection Protocol using Ammonium Hydroxide
-
After the final synthesis cycle, the multi-well plate is removed from the synthesizer.
-
Add concentrated ammonium hydroxide to each well.
-
Seal the plate securely to prevent ammonia leakage.
-
Heat the plate at 65°C for 1 hour or 55°C for 2 hours.
-
Allow the plate to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new plate for purification and analysis.
Data Presentation
The use of DMT-dG(dmf) primarily impacts the deprotection time. The coupling efficiency remains high, consistent with standard phosphoramidite chemistry.
| Parameter | DMT-dG(ibu) (Standard) | DMT-dG(dmf) (Fast Deprotection) | Reference |
| Average Stepwise Coupling Efficiency | >99% | >99% | [8] |
| Deprotection Time (Conc. NH₄OH, 55°C) | 8-12 hours | 2 hours | [1][9] |
| Deprotection Time (Conc. NH₄OH, 65°C) | Not Recommended | 1 hour | [1] |
| Deprotection Time (AMA, 65°C) | Not applicable without Ac-dC | ~10 minutes | [5][7] |
Discussion
The integration of this compound into high-throughput oligonucleotide synthesis workflows offers a substantial improvement in efficiency by drastically reducing the post-synthesis deprotection time. This is particularly advantageous in large-scale screening applications and the rapid prototyping of therapeutic candidates. The protocols provided herein are a robust starting point for researchers. However, optimization may be required depending on the specific synthesizer, sequence composition (especially for long or complex oligos), and the presence of sensitive modifications. For oligonucleotides with base-labile modifications, even milder deprotection conditions may be necessary, and the compatibility of the dmf group with these conditions should be considered.[5] The quality of the final product should always be verified by analytical methods such as mass spectrometry and capillary electrophoresis or HPLC to confirm the sequence integrity and purity.
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. digital.csic.es [digital.csic.es]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of DMT-dG(dmf)-Containing Oligonucleotides
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the deprotection of oligonucleotides containing the N2-dimethylformamidine-protected deoxyguanosine [dG(dmf)].
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of DMT-dG(dmf)-containing oligonucleotides.
Q1: Why is my oligonucleotide incompletely deprotected, as indicated by mass spectrometry or HPLC analysis?
A1: Incomplete deprotection is a common issue that can arise from several factors:
-
Deprotection Time and Temperature: The dimethylformamidine (dmf) protecting group on dG is more labile than the traditional isobutyryl (ibu) group, but still requires specific conditions for complete removal.[1][2] Insufficient time or temperature during the deprotection step will result in incomplete removal of the dmf group.
-
Reagent Quality: The use of old or degraded deprotection reagents, such as ammonium hydroxide that has lost ammonia gas, can lead to inefficient deprotection.[3] It is crucial to use fresh reagents for optimal results.
-
Choice of Deprotection Reagent: While ammonium hydroxide can be used, alternative reagents like a mixture of ammonium hydroxide and methylamine (AMA) are significantly more effective and faster.[4][5][6]
Solution:
-
Verify Deprotection Conditions: Ensure that the recommended time and temperature for your chosen deprotection reagent are being strictly followed. Refer to the data tables below for recommended conditions.
-
Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. Ammonium hydroxide should be stored refrigerated and aliquoted for weekly use to maintain its concentration.[7]
-
Consider AMA for Faster Deprotection: For rapid and efficient deprotection, consider using AMA. A 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% aqueous methylamine can significantly reduce deprotection times.[4][5]
Q2: I'm observing unexpected peaks in my HPLC analysis or masses in my MS data, suggesting base modification. What could be the cause?
A2: Base modification can occur if the deprotection conditions are not compatible with other bases in your oligonucleotide sequence.
-
dC Protecting Group: If you are using the UltraFAST deprotection method with AMA, it is critical to use acetyl (Ac) protected dC instead of benzoyl (Bz) protected dC.[3][4][7] The use of Bz-dC with AMA can lead to a transamination side reaction, forming N4-methyl-dC.
-
Sensitive Dyes or Modifications: If your oligonucleotide contains base-labile modifications or dyes, standard deprotection conditions may be too harsh and cause their degradation.
Solution:
-
Use Ac-dC with AMA: When employing AMA for deprotection, ensure that Ac-dC phosphoramidite was used during oligonucleotide synthesis.
-
Mild Deprotection for Sensitive Oligos: For oligonucleotides with sensitive modifications, consider milder deprotection methods such as using potassium carbonate in methanol or tert-butylamine/water mixtures.[4][5] However, be aware that dmf-dG is resistant to deprotection with 0.4 M sodium hydroxide in methanol/water, which may require over 72 hours for complete removal.[8][9]
Q3: The final yield of my purified oligonucleotide is lower than expected. What are the potential reasons?
A3: Low yield can be attributed to issues during either the synthesis or the deprotection and purification steps.
-
Premature DMT Group Removal: During deprotection, especially at elevated temperatures, some loss of the 5'-DMT group can occur. This premature deprotection will result in the loss of product during DMT-on purification.
-
Incomplete Cleavage from the Support: If the oligonucleotide is not completely cleaved from the solid support, the final yield will be reduced.
Solution:
-
Optimize Deprotection Temperature: While higher temperatures accelerate deprotection, they can also lead to DMT group loss. Adhere to the recommended temperatures for your specific deprotection reagent to find a balance between efficient deprotection and yield.
-
Ensure Complete Cleavage: The cleavage of the oligonucleotide from the support is typically rapid with AMA (around 5 minutes at room temperature).[3][4] For other reagents, ensure the recommended cleavage time is followed before proceeding with base deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for DMT-dG(dmf) containing oligos?
A1: The "standard" conditions depend on the desired speed and the presence of other sensitive groups. Here are two common approaches:
-
Ammonium Hydroxide: Deprotection can be achieved with concentrated ammonium hydroxide. At 65°C, it takes approximately 2 hours.[3]
-
Ammonium Hydroxide/Methylamine (AMA): This is the "UltraFAST" method.[3][4][6] A 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine can completely deprotect dG(dmf) in as little as 5 minutes at 65°C.[3][4][7]
Q2: How does the choice of deprotection reagent affect the outcome?
A2: The choice of reagent significantly impacts the speed and efficiency of deprotection.
-
Ammonium Hydroxide: This is a traditional and effective reagent, but it is slower than AMA.[3]
-
AMA (Ammonium Hydroxide/Methylamine): Offers a much faster deprotection, which is advantageous for high-throughput applications.[6][7] However, it requires the use of Ac-dC to prevent side reactions.[3][4][7]
-
Milder Reagents (e.g., Potassium Carbonate in Methanol, tert-Butylamine/water): These are used for oligos with highly sensitive modifications that would be degraded by ammonium hydroxide or AMA.[4][5] These conditions are generally not the first choice for standard dG(dmf) deprotection due to longer reaction times.
Q3: What is the impact of temperature on deprotection time?
A3: There is an inverse relationship between temperature and deprotection time. Increasing the temperature significantly accelerates the removal of the dmf group. For example, with AMA, deprotection of dG(dmf) takes 120 minutes at room temperature, but only 5 minutes at 65°C.[3][7]
Q4: How can I monitor the completion of the deprotection reaction?
A4: The most common and effective methods for monitoring deprotection are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Incomplete deprotection will result in additional peaks, typically eluting earlier than the fully deprotected oligonucleotide in a DMT-off analysis.[4]
-
Mass Spectrometry (MS): This technique can precisely determine the mass of the oligonucleotide and confirm the complete removal of all protecting groups.
Data Presentation
Table 1: Deprotection Times for dG(dmf) with Ammonium Hydroxide
| Temperature | Time |
| Room Temp. | 16 hours |
| 55°C | 4 hours |
| 65°C | 2 hours |
Data sourced from Glen Research technical bulletins.[3]
Table 2: Deprotection Times for dG(dmf) with AMA (Ammonium Hydroxide/Methylamine)
| Temperature | Time |
| Room Temp. | 120 minutes |
| 37°C | 30 minutes |
| 55°C | 10 minutes |
| 65°C | 5 minutes |
Note: The use of AMA requires Ac-dC in the oligonucleotide sequence.[3][4][7]
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
This protocol is suitable for standard DNA oligonucleotides containing dG(dmf) and Ac-dC.
-
Prepare AMA Reagent: In a fume hood, mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine solution. Prepare this solution fresh before each use.
-
Cleavage from Support: Add the AMA reagent to the synthesis column containing the oligonucleotide on the solid support. Allow it to react for 5 minutes at room temperature to cleave the oligonucleotide from the support.[3][4] Collect the solution.
-
Base Deprotection: Transfer the solution containing the cleaved oligonucleotide to a screw-cap vial. Seal the vial tightly.
-
Incubation: Place the vial in a heating block or water bath set to 65°C for 5-10 minutes.[3][4][7]
-
Cooling and Drying: After incubation, cool the vial to room temperature. The sample can then be dried in a vacuum concentrator.
Visualizations
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. digital.csic.es [digital.csic.es]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
Preventing side reactions with DMT-dG(dmf) Phosphoramidite
Welcome to the technical support center for DMT-dG(dmf) Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary advantages?
A1: this compound is a critical building block used in the chemical synthesis of DNA.[][2] It consists of a deoxyguanosine (dG) nucleoside with three key protective groups:
-
5'-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl, which is removed at the start of each coupling cycle.[][3]
-
N-dimethylformamidine (dmf): Protects the exocyclic amino group on the guanine base to prevent unwanted side reactions.[3]
-
Cyanoethyl: Protects the phosphorus atom of the phosphoramidite moiety.[3]
The primary advantage of the dmf protecting group over the more traditional isobutyryl (iBu) group is its faster deprotection time, which significantly speeds up the overall synthesis process, especially for high-throughput applications.[4][5]
Q2: Why is the dG phosphoramidite more susceptible to degradation than other phosphoramidites?
A2: 2'-deoxyguanosine (dG) phosphoramidites are known to be the least stable of the four standard DNA phosphoramidites.[6][7] They are particularly susceptible to hydrolysis (reaction with water), and this degradation can be autocatalytic.[6][8] The specific nature of the guanine base and the protecting group on its exocyclic amine strongly influences this instability.[8]
Q3: What are the optimal storage and handling conditions for this compound?
A3: To maintain its integrity, this compound must be stored under controlled conditions. It is highly sensitive to moisture and temperature.[][9]
-
Handling: When preparing solutions, always use anhydrous acetonitrile (< 25 ppm water) and handle under an inert gas like argon or helium.[9][11] Avoid repeated freeze-thaw cycles of solutions.[2] Once dissolved, it is best to use the solution within 24-48 hours.[12]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a common problem that leads to a higher proportion of truncated sequences (n-1) and reduced yield of the full-length oligonucleotide.
| Potential Cause | Recommended Action & Explanation |
| Phosphoramidite Degradation | The most frequent cause is hydrolysis due to moisture.[][9] Ensure all reagents, especially the acetonitrile diluent, are anhydrous.[11] Use fresh phosphoramidite solutions for synthesis. The presence of inactive H-phosphonate, a product of hydrolysis, prevents the coupling reaction.[6][13] |
| Incomplete Activation | The activator (e.g., Tetrazole, DCI) may be old or have absorbed moisture. Use a fresh, anhydrous activator solution. Incomplete activation leads to unreacted phosphoramidite and lower coupling efficiency.[] |
| Poor Solubility | While dG(dmf) generally has good solubility, ensure it is fully dissolved in anhydrous acetonitrile before placing it on the synthesizer.[4] Incomplete dissolution leads to inconsistent delivery to the synthesis column. |
Issue 2: Chain Cleavage and Depurination
This issue often manifests as multiple shorter fragments upon analysis, significantly reducing the final product yield.
| Potential Cause | Recommended Action & Explanation |
| Phosphitylation of Guanine O6 | During the coupling step, the activated phosphoramidite can react with the O6 position of the guanine base.[14][15] This modification is unstable and can lead to depurination and subsequent chain cleavage during the final basic deprotection step.[14] Solution: Ensure the capping step is performed before the oxidation step. The capping reagent can reverse the O6 modification.[15] |
| Acid-Induced Depurination | Prolonged exposure to the strong acid (e.g., Trichloroacetic acid, TCA) used for DMT removal can protonate the N7 position of guanine, leading to depurination (loss of the base).[][11][16] Solution: Reduce the deblocking time to the minimum required for complete DMT removal. Alternatively, switch to a milder acid like Dichloroacetic acid (DCA) to minimize the risk of depurination.[11][16] The dmf group is electron-donating and provides some protection against this side reaction.[11] |
Issue 3: Incomplete or Problematic Deprotection
Failure to completely remove the dmf protecting group results in modified oligonucleotides that may be non-functional.
| Potential Cause | Recommended Action & Explanation |
| Suboptimal Deprotection Conditions | The dmf group requires specific conditions for efficient removal. While faster than iBu, incomplete removal can occur, especially in G-rich sequences.[4] |
| Reagent Degradation | The deprotection solution (e.g., concentrated ammonium hydroxide) may be old or have lost ammonia concentration. Always use fresh deprotection reagents.[17] |
| Base Modification with AMA | When using AMA (Ammonium Hydroxide/Methylamine) for rapid deprotection, standard dC(Bz) can undergo transamination. It is critical to use Ac-dC (Acetyl-dC) phosphoramidite in conjunction with AMA to prevent this side reaction.[17][18] |
Experimental Protocols & Data
Table 1: Recommended Deprotection Conditions for dG(dmf)
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 - 8 hours | A standard method. For G-rich sequences, longer times are recommended.[4][5][10] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection with ammonium hydroxide.[4][5] |
| AMA (Ammonia/Methylamine, 1:1) | 65°C | 10 minutes | Ultra-fast deprotection. Crucially, Ac-dC must be used instead of Bz-dC. [12][17][18] |
| Sodium Hydroxide (0.4 M in MeOH/water 4:1) | Room Temp. | > 72 hours | Not recommended for dmf-dG as the group is remarkably resistant to these conditions.[19] |
Protocol: Standard Deprotection with Ammonium Hydroxide
-
Cleavage: After synthesis, pass fresh concentrated ammonium hydroxide through the synthesis column for 1-2 hours at room temperature to cleave the oligonucleotide from the solid support. Collect the solution in a pressure-tight vial.
-
Deprotection: Seal the vial tightly and heat at 55°C for 8 hours (or 65°C for 1 hour).
-
Evaporation: After cooling the vial to room temperature, carefully open it in a fume hood and evaporate the ammonia to dryness using a speed vacuum concentrator.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or water for purification and analysis.
Visual Guides
The following diagrams illustrate key processes and potential side reactions to aid in understanding and troubleshooting.
Caption: Standard workflow for solid-phase oligonucleotide synthesis and deprotection.
Caption: Major side reaction pathways involving this compound.
Caption: Decision tree for troubleshooting low-yield oligonucleotide synthesis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Fast Deprotection [qualitysystems.com.tw]
- 5. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. shop.hongene.com [shop.hongene.com]
- 11. glenresearch.com [glenresearch.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
Technical Support Center: Minimizing Depurination in G-Rich Sequences with DMT-dG(dmf)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing depurination in guanine-rich (G-rich) oligonucleotide sequences, with a specific focus on the application of DMT-dG(dmf) phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: Why are G-rich sequences particularly susceptible to depurination during oligonucleotide synthesis?
A1: G-rich sequences are prone to depurination, the cleavage of the β-N-glycosidic bond between the guanine base and the deoxyribose sugar, for two main reasons.[1] Firstly, the guanine base itself is more susceptible to acid-catalyzed hydrolysis compared to other bases. Secondly, G-rich sequences have a tendency to form secondary structures, such as G-quadruplexes, which can create steric hindrance and localized acidic microenvironments, further promoting depurination.[2]
Q2: How does the choice of protecting group on the dG phosphoramidite influence depurination?
A2: The protecting group on the exocyclic amine of guanine plays a crucial role in the stability of the glycosidic bond. Traditional protecting groups like isobutyryl (ibu) are electron-withdrawing, which destabilizes the bond and makes the guanine more susceptible to depurination under the acidic conditions of detritylation.[1]
Q3: What is this compound and what are its advantages in synthesizing G-rich sequences?
A3: DMT-dG(dmf) is a deoxyguanosine phosphoramidite where the exocyclic amine is protected by a dimethylformamidine (dmf) group. The primary advantages of using DMT-dG(dmf) include:
-
Reduced Depurination: The dmf group is electron-donating, which stabilizes the glycosidic bond and significantly reduces the rate of depurination during the acidic detritylation step.[1]
-
Faster Deprotection: The dmf group is more labile under basic conditions compared to the traditional ibu group, allowing for significantly faster and milder final deprotection of the oligonucleotide. This minimizes the exposure of the G-rich sequence to harsh basic conditions, further preserving its integrity.[3]
Troubleshooting Guide
Q1: I am observing a significant number of truncated sequences in my crude product after synthesizing a G-rich oligonucleotide, even when using DMT-dG(dmf). What could be the cause?
A1: While DMT-dG(dmf) minimizes depurination, other factors can lead to truncated sequences. Consider the following:
-
Incomplete Coupling: G-rich sequences can aggregate on the solid support, hindering the coupling of subsequent phosphoramidites.[3] Ensure you are using optimal coupling times and fresh, high-quality reagents. For challenging sequences, extending the coupling time may be beneficial.
-
Suboptimal Deprotection: While dmf allows for faster deprotection, ensure that the conditions (time, temperature, and reagent) are sufficient for complete removal of all protecting groups. Incomplete deprotection can lead to cleavage during purification or subsequent applications.
-
Oxidation Issues: Ensure your oxidizing agent is fresh and effective. Incomplete oxidation of the phosphite triester to the more stable phosphate triester can lead to chain cleavage during subsequent acidic steps.
Q2: My final yield of the purified G-rich oligonucleotide is consistently low. What steps can I take to improve it?
A2: Low yields in G-rich synthesis can be multifactorial. Here are some troubleshooting steps:
-
Optimize Synthesis Cycle: For G-rich sequences, consider extending the coupling time to ensure efficient reaction, especially at consecutive G residues.
-
Verify Reagent Quality: Use fresh, anhydrous acetonitrile and ensure your phosphoramidites and other reagents are not degraded. Water contamination is a primary cause of low coupling efficiency.[4]
-
Mild Deprotection Conditions: While dmf allows for rapid deprotection, for particularly sensitive sequences, using milder conditions (e.g., lower temperature for a slightly longer time) can help preserve the integrity of the full-length product.
-
Purification Strategy: G-rich sequences can be challenging to purify due to aggregation. Consider using a purification method optimized for such sequences, such as polyacrylamide gel electrophoresis (PAGE) or specialized HPLC columns.
Q3: I am concerned about the formation of secondary structures during synthesis. How can I mitigate this?
A3: Secondary structure formation is a known challenge with G-rich sequences.[2] While DMT-dG(dmf) does not directly prevent this, optimizing synthesis conditions can help:
-
Elevated Temperature Synthesis: Some modern synthesizers allow for synthesis at elevated temperatures, which can help to disrupt secondary structures and improve coupling efficiency.
-
Modified Phosphoramidites: In some cases, the use of modified bases or backbone chemistries can help to reduce the propensity for secondary structure formation.
Data Presentation
Table 1: Comparison of Deprotection Times for dG(dmf) vs. dG(ibu)
| Protecting Group | Deprotection Reagent | Temperature | Time for Complete Deprotection |
| dmf | Concentrated Ammonia | 55°C | 2 hours[3] |
| Concentrated Ammonia | 65°C | 1 hour[3] | |
| AMA (Ammonium hydroxide/Methylamine) | 65°C | 5-10 minutes[3] | |
| ibu | Concentrated Ammonia | 55°C | > 8 hours |
Note: Depurination rates are significantly lower with dmf protection due to the electron-donating nature of the protecting group, though specific quantitative comparisons can vary based on the sequence and exact synthesis conditions.
Experimental Protocols
Protocol: Automated Synthesis of a G-Rich Oligonucleotide using this compound
This protocol outlines the general steps for the automated solid-phase synthesis of a G-rich oligonucleotide. Specific parameters may need to be optimized based on the synthesizer and the specific sequence.
1. Reagent Preparation:
- Prepare solutions of DMT-dA(bz)-CE Phosphoramidite, DMT-dC(ac)-CE Phosphoramidite, DMT-dG(dmf)-CE Phosphoramidite, and DMT-dT-CE Phosphoramidite in anhydrous acetonitrile at the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer. For G-rich sequences, using a milder deblocking agent like 3% dichloroacetic acid (DCA) in dichloromethane is recommended to further minimize depurination.
2. Automated Synthesis Cycle:
- Deblocking (Detritylation): Removal of the 5'-DMT protecting group with 3% DCA in dichloromethane.
- Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. For dG(dmf) and other bases in a G-rich sequence, a coupling time of 60-120 seconds is recommended.
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
- Oxidation: Oxidation of the phosphite triester linkage to a stable phosphate triester using an iodine solution.
3. Cleavage and Deprotection:
- After completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using one of the following methods:
- Standard Deprotection: Concentrated ammonium hydroxide at 55°C for 2 hours or 65°C for 1 hour.[3]
- Ultra-Fast Deprotection: A 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10 minutes.[3] Note: Use of Ac-dC is recommended with AMA to prevent transamination.
4. Purification:
- Purify the crude oligonucleotide using an appropriate method such as reversed-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE). The choice of method will depend on the length and properties of the oligonucleotide.
Mandatory Visualizations
Caption: Mechanism of depurination and the protective effect of dmf.
Caption: Automated synthesis workflow using DMT-dG(dmf).
References
Technical Support Center: Dimethylformamidine (dmf) Group Deprotection
Welcome to the technical support center. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing challenges with the deprotection of the N,N-dimethylformamidine (dmf) protecting group, particularly in the context of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the dmf protecting group and why is it used?
The N,N-dimethylformamidine (dmf) group is most commonly used as a "fast" protecting group for the exocyclic amine of guanosine (dG) during oligonucleotide synthesis.[1][2] It was introduced to allow for more rapid deprotection compared to older protecting groups like isobutyryl (iBu), thereby increasing the efficiency of high-throughput synthesis.[2][3]
Q2: What are the common causes of incomplete dmf deprotection?
Incomplete removal of the dmf group is a frequent cause of poor oligonucleotide performance and can typically be attributed to suboptimal deprotection conditions.[4] Key factors include:
-
Inappropriate Reagent Choice: The dmf group is notably resistant to certain reagents. For instance, it requires over 72 hours for complete removal with 0.4 M sodium hydroxide (NaOH) in a methanol/water mixture at room temperature, a condition under which other groups are cleaved much faster.[5]
-
Insufficient Reaction Time or Temperature: Deprotection is a kinetic process. Using reaction times or temperatures that are too low for the chosen reagent will result in incomplete removal.[1][4]
-
Degraded Reagents: The use of old or improperly stored reagents, such as an old bottle of ammonium hydroxide where the ammonia concentration has decreased, can lead to failed or partial deprotection.[2]
Q3: My analysis shows a mixed product. How can I confirm that incomplete dmf deprotection is the issue?
The most effective methods for identifying incomplete deprotection are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry.
-
RP-HPLC: In RP-HPLC analysis, incompletely deprotected oligonucleotides will typically appear as distinct, later-eluting peaks compared to the fully deprotected main product.[1]
-
Mass Spectrometry: This technique can definitively identify the presence of residual dmf protecting groups by detecting the corresponding mass difference in the product. Mass spectral analysis is highly sensitive and can reveal small percentages of remaining protecting groups that might be missed by chromatography.[4]
Q4: I am experiencing incomplete deprotection. What are my options to resolve this?
If you suspect incomplete deprotection, you can either re-treat the existing product or optimize the protocol for future syntheses.
-
Re-treatment: The crude oligonucleotide can be subjected to the deprotection conditions again, potentially for a longer duration or at a higher temperature, to drive the reaction to completion.
-
Protocol Optimization: Switching to a more robust or faster deprotection system is recommended. For dmf-dG, using a 1:1 mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 10-15 minutes is a highly effective "UltraFAST" method.[1][4]
Q5: Are there any known side reactions associated with dmf deprotection?
While the dmf group itself is designed for clean removal, side reactions can occur depending on the other components of your oligonucleotide and the deprotection conditions used.
-
Base Modification: When using aggressive, fast deprotection methods like AMA, it is crucial to use acetyl-protected cytidine (Ac-dC) instead of benzoyl-protected cytidine (Bz-dC) to prevent modification of the cytosine base.[1][2]
-
Formylation from DMF Solvent: It is important to distinguish the dmf protecting group from the solvent N,N-dimethylformamide (DMF). Under certain conditions, particularly during the synthesis of metal-organic frameworks (MOFs) at high temperatures, DMF solvent can cause an undesired side reaction where amino groups on the target molecule become formylated.[6]
Deprotection Condition Comparison
The following table summarizes various deprotection conditions for oligonucleotides containing the dmf-dG protecting group. The removal of the guanosine protecting group is often the rate-determining step in the overall deprotection process.[4]
| Reagent System | Temperature | Time | Efficacy & Notes | Cite |
| Standard Deprotection | ||||
| Ammonium Hydroxide | Room Temp. | 16 hours | Standard, but slow. Requires fresh reagent. | [4] |
| Ammonium Hydroxide | 55 °C | 4 hours | Faster than room temperature. | [4] |
| Ammonium Hydroxide | 65 °C | 2 hours | Further acceleration with heat. | [4] |
| UltraFAST Deprotection | ||||
| AMA (Ammonium Hydroxide / Methylamine, 1:1) | 65 °C | 5-10 min | Highly efficient and rapid. Recommended to use Ac-dC. | [1][2] |
| Alternative Conditions | ||||
| Tert-Butylamine / Water (1:3 v/v) | 60 °C | 6 hours | An alternative amine-based method. | [1] |
| 0.4 M NaOH in MeOH/Water (4:1 v/v) | Room Temp. | > 72 hours | Not Recommended. The dmf group is highly resistant to these conditions. | [5] |
Key Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
This protocol is recommended for the rapid and complete deprotection of oligonucleotides containing dmf-protected bases.
-
Cleavage from Support: Prepare a fresh 1:1 (v/v) mixture of 40% aqueous methylamine and concentrated ammonium hydroxide (this mixture is known as AMA). Add the AMA solution to the synthesis column or vial containing the resin-bound oligonucleotide. Let it stand for 5-10 minutes at room temperature to cleave the product from the support.[1][4]
-
Transfer: Transfer the oligonucleotide-containing solution from the synthesis vessel to a screw-cap vial suitable for heating.
-
Deprotection: Securely cap the vial and place it in a heating block or oven set to 65°C. Heat for 10-15 minutes to ensure complete removal of all base protecting groups.[1][3]
-
Cooling & Evaporation: After heating, cool the vial on ice for 10 minutes before opening. Evaporate the solution to dryness using a vacuum concentrator.
-
Analysis: The resulting crude oligonucleotide is now ready for purification (e.g., by HPLC) and analysis (e.g., by Mass Spectrometry).
Protocol 2: Monitoring Deprotection via RP-HPLC
This method can be used to check the completeness of the deprotection reaction.
-
Sample Preparation: After the deprotection reaction is complete and the solvent has been evaporated, dissolve a small amount of the crude peptide in the HPLC mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).[7]
-
HPLC Analysis: Inject the sample onto a suitable reverse-phase column (e.g., C18).
-
Gradient: Run a standard gradient of increasing organic solvent (e.g., acetonitrile) to elute the oligonucleotide.
-
Observation: Analyze the resulting chromatogram. The presence of significant, late-eluting peaks relative to the main product peak may indicate that one or more protecting groups (such as dmf) remain on the oligonucleotide.[1]
Visual Guides
Caption: A troubleshooting workflow for addressing incomplete dmf deprotection.
Caption: Reaction scheme for the base-mediated removal of the dmf protecting group.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Towards multifunctional MOFs – transforming a side reaction into a post-synthetic protection/deprotection method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Impact of water content on DMT-dG(dmf) Phosphoramidite stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the impact of water content on the stability of DMT-dG(dmf) Phosphoramidite. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: How does water content affect the stability of this compound?
A1: Water content is a critical factor influencing the stability of all phosphoramidites, and this compound is particularly susceptible to degradation.[1][2] Phosphoramidites undergo hydrolysis in the presence of water, a chemical reaction that breaks down the phosphoramidite into its corresponding H-phosphonate and other byproducts.[1] This degradation reduces the purity of the reagent, leading to lower coupling efficiencies during oligonucleotide synthesis and the incorporation of undesired truncated sequences.[1] Among the standard deoxyribonucleoside phosphoramidites, the stability in solution generally follows the order: T > dC > dA >> dG.[1]
Q2: What is the recommended maximum water content in the solvent used to dissolve this compound?
A2: For optimal performance and to minimize degradation, it is crucial to use anhydrous solvents with very low water content. The recommended water content in acetonitrile, the most common solvent for oligonucleotide synthesis, should be less than 30 parts per million (ppm), with a preference for 10 ppm or less.[1][3] Using solvents with higher water content will significantly accelerate the hydrolysis of the phosphoramidite, thereby compromising the integrity of the synthesis.[1]
Q3: How does the dimethylformamidine (dmf) protecting group on the dG phosphoramidite affect its stability in the presence of water?
A3: Studies have shown that the stability of dG phosphoramidites in the presence of water is dependent on the exocyclic amine protecting group.[4][5] The degradation rate of dG phosphoramidites generally follows the order of stability: dmf > isobutyryl (ibu) > tert-butylphenoxyacetyl (tac), with dmf being the most stable among these.[4][5] While the dmf group allows for rapid deprotection, which is advantageous in oligonucleotide synthesis, it is still crucial to maintain anhydrous conditions as dG phosphoramidites are inherently the least stable.[6][7]
Q4: What are the primary degradation products of this compound due to water?
A4: The primary degradation pathway for this compound in the presence of water is the hydrolysis of the phosphoramidite moiety. This reaction results in the formation of the corresponding 5'-O-DMT-2'-deoxyguanosine-3'-O-H-phosphonate.[1] The presence of this and other degradation products can be monitored by analytical techniques such as ³¹P NMR and High-Performance Liquid Chromatography (HPLC).[1]
Q5: How should this compound be stored to minimize degradation?
A5: Solid this compound should be stored in a freezer at -20°C under an inert gas atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture and air.[8] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.[8] Solutions of the phosphoramidite in anhydrous acetonitrile should be used as fresh as possible. If storage is necessary, it should be for a short period in a tightly sealed container with molecular sieves and under an inert atmosphere.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process due to the degradation of this compound.
| Issue | Possible Cause | Solution |
| Low Coupling Efficiency | Degradation of this compound due to moisture. | - Use fresh, high-purity this compound. - Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).[1][3] - Test the water content of the solvent using Karl Fischer titration. - Minimize the time the phosphoramidite solution is exposed to the atmosphere. - Consider using molecular sieves in the phosphoramidite solution to scavenge residual moisture.[3] |
| Presence of Unexpected Peaks in HPLC or ³¹P NMR Analysis | Hydrolysis of the phosphoramidite. | - Compare the chromatogram or spectrum with a reference standard of pure this compound. - The presence of peaks corresponding to the H-phosphonate derivative indicates degradation.[1] - If significant degradation is observed, discard the reagent and use a fresh batch. |
| Inconsistent Synthesis Results, Especially for G-Rich Sequences | Variable water content in reagents or improper handling. | - Implement stringent procedures for handling anhydrous solvents and phosphoramidites. - Ensure that the inert gas used to purge the synthesizer lines is dry. - For G-rich sequences, which are particularly sensitive, ensure optimal conditions and fresh reagents as dG is the least stable phosphoramidite.[1][7] |
Data Presentation
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Purity Reduction after 5 Weeks |
| DMT-dT-CE Phosphoramidite | 2% |
| DMT-dC(bz)-CE Phosphoramidite | 2% |
| DMT-dA(bz)-CE Phosphoramidite | 6% |
| DMT-dG(ibu)-CE Phosphoramidite | 39% |
Note: This data is for the isobutyryl (ibu) protected dG phosphoramidite. The dimethylformamidine (dmf) protected version is generally considered to be more stable than the ibu protected version, but still significantly less stable than dT, dC, and dA phosphoramidites.
Experimental Protocols
Karl Fischer Titration for Water Content in Acetonitrile
Objective: To determine the water content in acetonitrile used for dissolving phosphoramidites.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent (iodine, sulfur dioxide, a base like imidazole, and a solvent)
-
Anhydrous methanol (for volumetric titration)
-
Dry, gastight syringes
-
Acetonitrile sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent to the titration vessel and pre-titrating to a dry endpoint to eliminate any ambient moisture.
-
Sample Introduction: Using a dry, gastight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel. It is crucial to avoid introducing atmospheric moisture during this step.[1]
-
Titration: Start the titration. The Karl Fischer reagent will be added to the solvent until all the water in the sample has reacted. The endpoint is typically detected electrometrically.[1]
-
Calculation: The instrument's software will automatically calculate the water content of the sample, usually in ppm or percentage, based on the amount of titrant consumed.[1]
HPLC Analysis of this compound Purity
Objective: To assess the purity of this compound and detect degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Anhydrous acetonitrile for sample dissolution
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the phosphoramidite and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
-
Analysis: Inject the sample onto the HPLC system. The pure this compound will typically appear as a major peak (often a doublet due to diastereomers). Degradation products, such as the H-phosphonate, will elute at different retention times. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
³¹P NMR Analysis of this compound
Objective: To directly observe and quantify the phosphoramidite and its phosphorus-containing degradation products.
Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer equipped with a phosphorus probe
-
NMR tubes
-
Deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃)
-
This compound sample
-
Triethylamine (TEA) (optional)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in about 0.5 mL of a suitable deuterated solvent in an NMR tube.[1] A small amount of TEA (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.[1]
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
The pure this compound will show a characteristic signal (or a pair of signals for the diastereomers) in the range of δ 148-150 ppm.
-
The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, typically in the range of δ 5-10 ppm.[1]
-
Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum (around 0 ppm).
-
The relative integration of these peaks can be used to quantify the extent of degradation.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. glenresearch.com [glenresearch.com]
- 7. Fast Deprotection [qualitysystems.com.tw]
- 8. This compound | Benchchem [benchchem.com]
Technical Support Center: Strategies to Avoid GG Dimer Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formation of GG dimers during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is GG dimer formation in oligonucleotide synthesis?
A1: GG dimer formation is a common side reaction that occurs during the phosphoramidite-based synthesis of oligonucleotides. It involves the coupling of two guanosine (G) phosphoramidite monomers to each other, which then gets incorporated into the growing oligonucleotide chain. This results in an undesired "n+1" impurity, which contains an extra guanosine nucleotide and is often difficult to separate from the full-length product.[1]
Q2: What is the chemical mechanism behind GG dimer formation?
A2: The activators used in the coupling step of oligonucleotide synthesis are mild organic acids. These acids can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from a dG phosphoramidite. This prematurely deprotected dG monomer, with its newly exposed 5'-hydroxyl group, can then react with another activated dG phosphoramidite in the solution. This reaction forms a GG dimer that is subsequently incorporated into the oligonucleotide chain.[1]
Q3: Why is this side reaction most prominent with guanosine (G)?
A3: Guanosine is more susceptible to premature detritylation by the acidic activator compared to the other bases (A, C, and T).[1] This faster rate of DMT group removal from guanosine increases the concentration of unprotected dG monomers available to form dimers during the coupling step.
Q4: How can I detect GG dimer impurities in my final product?
A4: GG dimer impurities typically appear as an "n+1" peak in reverse-phase high-performance liquid chromatography (HPLC) analysis, meaning they elute similarly to a sequence that is one nucleotide longer.[1] Because the dimer is formed from a prematurely detritylated monomer, the final impurity is also DMT-ON, making it very difficult to separate from the desired full-length DMT-ON product by standard purification methods.[1] Mass spectrometry (MS) is the most definitive method to confirm the identity of the n+1 impurity as a GG dimer by verifying its molecular weight.[][3]
Troubleshooting Guide: Significant n+1 Peak Observed
If you observe a significant n+1 peak in your analytical results and suspect GG dimer formation, consult the following guide.
| Potential Cause | Recommended Solution(s) |
| Highly Acidic Activator | The most common cause is the use of a strongly acidic activator that promotes premature detritylation of the dG phosphoramidite.[1] |
| Action: Switch to a less acidic, yet highly effective, activator. Dicyanoimidazole (DCI) is an excellent choice as it is a powerful nucleophile with a higher pKa than more acidic activators like BTT or ETT.[1] | |
| Sub-optimal dG Protecting Group | The protecting group on the guanine base can influence its stability. |
| Action: Use dG phosphoramidites with robust protecting groups. The dimethylformamidine (dmf) protecting group, for example, is electron-donating and effectively shields the guanosine from acid-catalyzed side reactions like depurination.[1] | |
| Poor Overall Coupling Efficiency | Low coupling efficiency, often caused by moisture, can exacerbate all side reactions, including dimer formation, especially during the synthesis of long oligonucleotides.[1] |
| Action: Ensure strictly anhydrous conditions. Use fresh, dry acetonitrile (ACN) and other reagents. Confirm that the argon or helium gas used on the synthesizer is passed through an in-line drying filter.[1] |
Data Presentation
Table 1: Comparison of Common Activators in Oligonucleotide Synthesis
The choice of activator significantly impacts the extent of GG dimer formation due to differences in acidity (pKa).
| Activator | pKa | Recommendation for Avoiding GG Dimers |
| Trichloroacetic Acid (TCA) | ~0.7 | Used for deblocking, not coupling. Its high acidity highlights the sensitivity of linkages.[1] |
| BTT (Benzylthiotetrazole) | 4.1 | Avoid. Strongly acidic, increases risk of GG dimer formation.[1] |
| ETT (Ethylthiotetrazole) | 4.3 | Avoid. Strongly acidic, increases risk of GG dimer formation.[1] |
| DCI (Dicyanoimidazole) | 5.2 | Recommended. Less acidic, minimizing premature detritylation while remaining a highly effective activator.[1] |
Diagrams
Caption: Chemical mechanism of GG dimer formation during synthesis.
Caption: Troubleshooting workflow for suspected GG dimer impurities.
Experimental Protocols
Protocol 1: Optimized Coupling Protocol to Minimize GG Dimer Formation
Objective: To perform the coupling step of phosphoramidite synthesis under conditions that minimize the formation of GG dimers. This protocol is intended for use with automated DNA synthesizers.
Materials:
-
High-quality, anhydrous acetonitrile (ACN) (<15 ppm water)
-
dG phosphoramidite (and other bases: A, C, T/U)
-
Activator solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in ACN
-
Standard capping, oxidation, and deblocking solutions for oligonucleotide synthesis
Methodology:
-
Synthesizer Preparation: Ensure all reagent lines on the synthesizer are primed and free of moisture. Use an in-line drying filter for the inert gas supply (Argon or Helium).[1]
-
Reagent Setup:
-
Install a fresh, septum-sealed bottle of anhydrous ACN.
-
Prepare fresh phosphoramidite solutions according to the manufacturer's instructions, ensuring dilution under an anhydrous atmosphere.
-
Load the 0.25 M DCI activator solution onto the designated port on the synthesizer.
-
-
Synthesis Cycle Programming: Program the synthesis cycle with the following parameters for the coupling step.
-
Activator: Select the DCI solution.
-
Coupling Time: For standard sequences, maintain the synthesizer's recommended coupling time (typically 30-120 seconds). For known GC-rich regions, consider extending the coupling time to ensure high efficiency.[][]
-
-
Execution: Initiate the automated synthesis protocol. The synthesizer will perform the standard four steps for each cycle:
-
Deblocking: Removal of the 5'-DMT group with an acid (e.g., TCA).
-
Coupling: The activated phosphoramidite is coupled to the growing chain. This step uses the DCI activator to minimize GG dimer side reactions.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[5]
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Post-Synthesis: Upon completion, proceed with standard cleavage, deprotection, and purification protocols.
Expected Results: A significant reduction in the n+1 impurity peak corresponding to the GG dimer when analyzed by HPLC, compared to synthesis performed with more acidic activators like ETT or BTT.
Protocol 2: HPLC Analysis for the Detection of GG Dimer Impurities
Objective: To analyze a crude or purified oligonucleotide sample to identify and quantify the presence of GG dimer impurities.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
Reversed-phase oligonucleotide analysis column (e.g., C18)
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium acetate (TEAA), pH 7.0)
-
Mobile Phase B: Acetonitrile (ACN)
-
Oligonucleotide sample (post-synthesis, deprotected)
Methodology:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide sample in an appropriate buffer (e.g., water or Mobile Phase A) to a known concentration (e.g., 1 OD/100 µL).
-
HPLC System Setup:
-
Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the UV detector to monitor at 260 nm.
-
Set the column temperature (e.g., 50-60 °C) to improve resolution and denature secondary structures.
-
-
Injection and Gradient:
-
Inject 5-20 µL of the prepared sample.
-
Run a linear gradient to elute the oligonucleotides. A typical gradient might be from 5% to 70% Mobile Phase B over 30-40 minutes.
-
-
Data Analysis:
-
Identify the main peak corresponding to the full-length oligonucleotide (n).
-
Look for a post-eluting peak immediately following the main peak. This is the n+1 region.
-
Integrate the area of the main peak and the n+1 peak. Calculate the percentage of the n+1 impurity relative to the main product.
-
Confirmation: To confirm if the n+1 peak is a GG dimer, collect the fraction corresponding to this peak and analyze it by LC-MS to determine its exact molecular weight.
-
Expected Results: The chromatogram will show a main peak for the desired product. If GG dimer formation occurred, a distinct peak will be visible in the n+1 position, typically just after the main product peak. The area of this peak provides a semi-quantitative measure of the impurity level.
References
Best practices for handling and dissolving DMT-dG(dmf) Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and dissolving DMT-dG(dmf) Phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to moisture and heat. It should be stored in a tightly sealed container in a dry, inert atmosphere at -20°C.[1][2] Before use, the container must be allowed to warm to room temperature to prevent moisture condensation onto the cold powder.[3]
Q2: What is the appearance of high-quality this compound?
A2: High-quality this compound should be a white to off-white powder.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in anhydrous acetonitrile, dichloromethane, and DMSO.[2][3][4] Acetonitrile is the most common solvent for oligonucleotide synthesis.[4]
Q4: What is the recommended concentration for this compound in solution for oligonucleotide synthesis?
A4: For use in automated oligonucleotide synthesizers, the recommended concentration is typically between 0.05 M and 0.1 M in anhydrous acetonitrile.[4] Higher concentrations, around 0.1 M, are often recommended for modified reagents to ensure efficient coupling.[4]
Q5: How stable is this compound in solution?
A5: Phosphoramidite solutions, especially those of deoxyguanosine, are susceptible to degradation over time, primarily through hydrolysis.[5][6][7] The stability of dG phosphoramidites in solution is lower compared to other standard phosphoramidites (T, dC, and dA).[5][6] It is crucial to use anhydrous solvents and minimize exposure to air and moisture.[4] Stock solutions are best prepared fresh, but if stored, they should be kept under an inert atmosphere at -20°C for short periods. A study showed that dG phosphoramidites dissolved in acetonitrile as a 30 mM solution were stable for several weeks when stored at -25°C.[5]
Q6: What are the advantages of using the dmf protecting group for dG phosphoramidite?
A6: The dimethylformamidine (dmf) protecting group allows for faster deprotection compared to the traditional isobutyryl (ib) group.[8] This is particularly beneficial for the synthesis of G-rich sequences, where incomplete deprotection can be a problem. Deprotection with concentrated ammonia can be completed in 2 hours at 55°C or 1 hour at 65°C.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | -20°C to -10°C | [1][2] |
| Appearance | White to off-white powder | [1] |
| Recommended Solvents | Anhydrous Acetonitrile, Dichloromethane, DMSO | [2][3][4] |
| Concentration for Synthesis | 0.05 M - 0.1 M in anhydrous acetonitrile | [4] |
| Moisture Content (Solvent) | < 30 ppm, preferably < 10 ppm | [4] |
| Stock Solution Storage | -20°C under inert gas (short-term) | [5] |
| Deprotection (dmf group) | 2 hours at 55°C or 1 hour at 65°C (conc. ammonia) | |
| Deprotection (AMA) | 5-10 minutes at 65°C | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oligonucleotide Synthesis
Objective: To prepare a 0.1 M solution of this compound in anhydrous acetonitrile for use in an automated DNA synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (<30 ppm water)
-
Inert gas (Argon or Nitrogen)
-
Appropriate vial for the DNA synthesizer
-
Syringes and needles
-
Molecular sieves (optional, for ensuring solvent dryness)
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the powder.[3]
-
Solvent Preparation: Ensure the acetonitrile is anhydrous. If necessary, dry the solvent over freshly activated molecular sieves for at least 24 hours.[4]
-
Weighing: In a dry, inert atmosphere (e.g., a glove box), weigh the required amount of phosphoramidite directly into the synthesizer vial. The molecular weight of this compound is approximately 824.9 g/mol .[1] For a 10 mL solution of 0.1 M, you would need 0.825 g.
-
Dissolution: Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial.
-
Mixing: Cap the vial tightly and gently swirl or vortex to dissolve the powder completely. If dissolution is slow, gentle warming or brief sonication can be used.[10]
-
Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing and placing it on the synthesizer.
-
Installation: Install the vial on the DNA synthesizer according to the manufacturer's instructions.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Double-check your calculations to ensure the correct volume of solvent was added for the desired concentration.
-
-
Possible Cause 2: Low Temperature.
-
Solution: Gently warm the solution to aid dissolution. Do not overheat, as this can cause degradation. Brief sonication can also be effective.[10]
-
-
Possible Cause 3: Incorrect Solvent.
-
Solution: While acetonitrile is standard, for more lipophilic amidites, dichloromethane may be required.[4] However, for standard DMT-dG(dmf), anhydrous acetonitrile should be sufficient.
-
-
Possible Cause 4: Poor Quality Reagent.
-
Solution: If the powder appears discolored or clumpy before dissolution, it may have degraded. Use a fresh vial of the phosphoramidite.
-
Issue 2: Low Coupling Efficiency During Oligonucleotide Synthesis
-
Possible Cause 1: Moisture in the Phosphoramidite Solution.
-
Solution: Ensure that the phosphoramidite was handled under anhydrous conditions and that the acetonitrile used was of high quality with low water content (<30 ppm).[4] Prepare fresh solutions if moisture contamination is suspected.
-
-
Possible Cause 2: Degraded Phosphoramidite.
-
Possible Cause 3: Insufficient Coupling Time.
-
Solution: For modified or sterically hindered phosphoramidites, a longer coupling time may be necessary. While dG(dmf) is a standard amidite, if issues persist, consider increasing the coupling time as a troubleshooting step.[4]
-
-
Possible Cause 4: Low Phosphoramidite Concentration.
-
Solution: Verify the concentration of your phosphoramidite solution. A lower than intended concentration will result in lower coupling efficiency.
-
Visualizations
Caption: Workflow for preparing this compound solution.
Caption: Troubleshooting guide for this compound dissolution issues.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. This compound | Benchchem [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. glenresearch.com [glenresearch.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Long Oligonucleotide Yields with DMT-dG(dmf)
This guide provides researchers, scientists, and drug development professionals with technical advice, troubleshooting strategies, and answers to frequently asked questions regarding the use of DMT-dG(dmf) phosphoramidite to enhance the yield and purity of long oligonucleotides.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of long oligonucleotides.
Question: I am observing a significant amount of shorter sequences (n-1, n-2, etc.) in my final product analysis. What is the likely cause and how can I fix it?
Answer: A high prevalence of shorter sequences, or "shortmers," typically points to two main issues: depurination or low coupling efficiency.
-
Depurination: This is a common side reaction, especially with guanosine (dG) residues, during the acidic detritylation step of each cycle. The acidic conditions can cleave the bond between the purine base and the sugar, creating an abasic site.[1] This site is prone to cleavage during the final basic deprotection, resulting in truncated oligonucleotides that still possess a 5'-DMT group, making them difficult to separate from the full-length product.[1]
-
Solution: The primary solution is to use a dG phosphoramidite with a more robust N²-protecting group. The dimethylformamidine (dmf) group on DMT-dG(dmf) is electron-donating, which stabilizes the glycosidic bond and effectively protects the guanosine from acid-induced depurination.[2] Switching from the standard isobutyryl (iBu) protected dG to dmf-dG is highly recommended for sequences longer than 50 bases or those rich in guanine.[3][4]
-
-
Low Coupling Efficiency: For a 100-mer oligonucleotide, an average coupling efficiency of 98% results in a theoretical yield of only 13% full-length product.[2] It is critical to maintain the highest possible coupling efficiency at every step.
Question: My final yield is low, and mass spectrometry shows fragments corresponding to cleavage at dG residues. I'm already using DMT-dG(dmf). What else could be causing this?
Answer: While DMT-dG(dmf) significantly reduces depurination, other factors in the synthesis cycle can still contribute to this issue, albeit to a lesser extent.
-
Deblocking Agent: The choice and handling of the deblocking acid are critical. Trichloroacetic acid (TCA) is a strong acid that can still induce some depurination even with dmf-dG.[6]
-
Solution: Switch to a milder deblocking agent like 3% Dichloroacetic acid (DCA) in dichloromethane.[2][5] DCA has a higher pKa than TCA, making it less aggressive and reducing the risk of depurination.[6] When switching to DCA, you may need to increase the deblocking time or volume to ensure complete DMT removal, as incomplete detritylation also leads to shortmers.[2]
-
-
Extended Acid Exposure: Prolonged contact with any acid can increase depurination.
-
Solution: Optimize the deblocking step to be as short as possible while still achieving complete detritylation. Ensure your synthesizer's fluidics are delivering and removing reagents efficiently.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using DMT-dG(dmf) over the traditional DMT-dG(ibu)?
The primary advantage is the significant reduction in depurination during synthesis.[2] The dmf group is electron-donating, which strengthens the glycosidic bond of guanosine, making it more resistant to the acidic conditions of the detritylation step.[2] This leads to a higher yield of the full-length oligonucleotide and fewer truncated impurities, which is especially critical for long sequences.[7]
Q2: Can I directly substitute DMT-dG(ibu) with DMT-dG(dmf) in my current synthesis protocol?
Yes, DMT-dG(dmf) is designed as a direct substitute for DMT-dG(ibu).[3][8] It is stable in acetonitrile solution and uses the same standard activators and synthesis cycle conditions. No changes to your synthesizer's core protocol are required for the substitution itself.[3]
Q3: Does using DMT-dG(dmf) affect the final deprotection step?
Yes, it simplifies and accelerates the deprotection step. The dmf group is more labile than the iBu group under basic conditions.[4][9] This allows for faster and milder deprotection, which is beneficial for oligonucleotides containing sensitive modifications.
Q4: Are there any other phosphoramidites I should consider changing for long oligo synthesis?
While dG is the most susceptible to depurination, dA can also be a site of base loss.[6] For extremely long or sensitive sequences, using dA with a more stable protecting group like dibutylformamidine (dbf) can be beneficial, though this is less common.[1] Additionally, using Ac-dC allows for faster deprotection protocols compatible with dmf-dG.[10]
Q5: Besides the phosphoramidite choice, what is the single most important factor for synthesizing long oligonucleotides?
Maintaining high coupling efficiency (ideally >99.5%) is paramount.[2][7] This is achieved by ensuring strictly anhydrous conditions for all reagents and solvents involved in the coupling step.[2][5] Water will react with the activated phosphoramidite, terminating chain extension.
Data Summary
The use of DMT-dG(dmf) offers clear advantages in both deprotection time and final product purity, which translates to higher functional yields of the desired long oligonucleotide.
Table 1: Comparison of dG Protecting Groups
| Parameter | DMT-dG(ibu) (Isobutyryl) | DMT-dG(dmf) (Dimethylformamidine) |
| Depurination Risk | Higher, due to electron-withdrawing nature | Significantly Lower , due to electron-donating nature[2] |
| Deprotection Time | Slower (e.g., 8-17 hours at 55°C in NH₄OH) | Faster (e.g., 1-2 hours at 55-65°C in NH₄OH)[3][4] |
| Recommended Use | Shorter, routine oligonucleotides (<50 bases) | Long oligonucleotides (>50 bases), G-rich sequences [3] |
| Final Purity | Lower for long oligos due to depurination-related failures | Higher yield of full-length product[8] |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Synthesis Cycle
This protocol outlines the four fundamental steps for one cycle of nucleotide addition. The use of DMT-dG(dmf) occurs in Step 2.
-
Step 1: Detritylation (Deblocking)
-
Objective: Remove the 5'-DMT protecting group from the nucleotide bound to the solid support to free the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane.[2]
-
Procedure: The DCA solution is passed through the synthesis column. The orange color of the resulting trityl cation can be monitored to determine coupling efficiency from the previous cycle.[11]
-
Wash: The column is thoroughly washed with anhydrous acetonitrile (ACN) to remove all traces of acid.
-
-
Step 2: Coupling
-
Objective: Form a phosphite triester bond between the free 5'-hydroxyl group on the growing chain and the incoming phosphoramidite monomer (e.g., DMT-dG(dmf)).
-
Reagents:
-
Phosphoramidite solution (e.g., 0.1 M DMT-dG(dmf) in ACN).
-
Activator solution (e.g., 0.25 M DCI in ACN).[2]
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the column and allowed to react for a specified time (e.g., 2-10 minutes, may be extended for long oligos).
-
-
Step 3: Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and forming n-1 deletion mutants.[2][5]
-
Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in ACN.
-
-
Procedure: The two capping solutions are delivered to the column to acetylate the unreacted hydroxyl groups.
-
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage to a more stable phosphotriester linkage.
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.[3]
-
Procedure: The iodine solution is passed through the column.
-
Wash: The column is washed with ACN to prepare for the next cycle.
-
Visual Guides
Caption: Workflow of the four main steps in a single oligonucleotide synthesis cycle.
Caption: Decision logic for troubleshooting low yields related to dG chemistry.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. atdbio.com [atdbio.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 8. This compound | Benchchem [benchchem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Optimizing DMT-dG(dmf) Coupling
Welcome to the Technical Support Center for oligonucleotide synthesis. This resource provides in-depth guidance on the critical step of DMT-dG(dmf) phosphoramidite coupling. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your synthesis, improve yields, and minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during DMT-dG(dmf) coupling, with a focus on the impact of activator choice.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture Contamination: Water interferes with the activation of the phosphoramidite and can hydrolyze it.[1][2] | - Use anhydrous acetonitrile (<30 ppm water).- Ensure phosphoramidites and activator solutions are fresh and dry.- Store reagents under an inert atmosphere (Argon or Helium). |
| Degraded Phosphoramidite: DMT-dG(dmf) can degrade if not stored properly or if it is of poor quality. | - Store phosphoramidites at -20°C under an inert atmosphere.- Allow reagents to warm to room temperature before use to prevent condensation.- Use high-purity phosphoramidites.[1] | |
| Suboptimal Activator: The chosen activator may not be sufficiently reactive for the coupling conditions. | - For standard couplings, 1H-Tetrazole is a reliable choice.- For faster kinetics, consider more acidic activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).[3][4] | |
| Insufficient Coupling Time: The time allowed for the coupling reaction may be too short. | - Increase the coupling time, especially for sterically hindered positions or when using less reactive activators. | |
| Formation of n+1 Species (GG Dimer) | Premature Detritylation: Highly acidic activators can prematurely remove the DMT protecting group from the dG(dmf) phosphoramidite in solution. This leads to the formation of a GG dimer that is then incorporated into the growing oligonucleotide chain.[2][5] | - Avoid overly acidic activators like BTT (pKa ≈ 4.1) and ETT (pKa ≈ 4.3) when synthesizing long oligonucleotides or sequences with multiple G residues.[2][4]- Use a less acidic activator such as 4,5-Dicyanoimidazole (DCI) (pKa ≈ 5.2). DCI's higher nucleophilicity compensates for its lower acidity.[2][6] |
| Depurination | Excessive Acidity: The use of strong acids during the detritylation step or highly acidic activators can lead to the cleavage of the glycosidic bond, particularly at guanosine residues. The dmf protecting group on dG offers some protection against this.[2] | - Use a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[2]- Minimize the deblocking time.- Choose a less acidic activator like DCI for the coupling step.[2][6] |
| Truncated Sequences (n-1) | Incomplete Coupling: Failure of the phosphoramidite to couple to the free 5'-hydroxyl group. | - Ensure high coupling efficiency by optimizing activator choice, concentration, and coupling time.- Perform a capping step after coupling to block any unreacted 5'-hydroxyl groups from participating in subsequent cycles. |
Frequently Asked Questions (FAQs)
Q1: Which activator is best for DMT-dG(dmf) coupling?
The best activator depends on your specific application. For routine synthesis of short oligonucleotides, 1H-Tetrazole is a cost-effective and reliable option. For faster coupling kinetics, ETT or BTT can be used, but with caution regarding potential side reactions. For the synthesis of long oligonucleotides or sequences with high guanosine content, DCI is often recommended as it minimizes the risk of n+1 species formation and depurination due to its lower acidity.[2][5]
Q2: How does the pKa of the activator affect the coupling reaction?
The activator's pKa is a measure of its acidity. A lower pKa indicates a stronger acid. More acidic activators, such as ETT and BTT, are more efficient at protonating the diisopropylamino group of the phosphoramidite, leading to faster activation and coupling.[3][4] However, their higher acidity can also lead to premature removal of the 5'-DMT protecting group, causing the formation of n+1 side products, and can contribute to depurination.[2][5]
Q3: Can I use the same coupling time for all phosphoramidites?
While standard coupling times are often used, they may not be optimal for all phosphoramidites. Purine phosphoramidites, like dG, are bulkier and may require longer coupling times than pyrimidines.[] It is advisable to optimize the coupling time for your specific sequence and synthesis conditions.
Q4: What is the role of the dmf protecting group on the guanine base?
The dimethylformamidine (dmf) group protects the exocyclic amine of guanine from participating in unwanted side reactions during synthesis. A key advantage of the dmf group is its lability, allowing for faster deprotection of the final oligonucleotide under milder basic conditions compared to the more traditional isobutyryl (iBu) group.[8] The dmf group also provides some electronic protection against depurination.[2]
Q5: How can I monitor the efficiency of each coupling step?
The efficiency of each coupling step is typically monitored by measuring the absorbance of the trityl cation released during the subsequent detritylation step. The intensity of the orange color produced is proportional to the amount of DMT group removed, which in turn reflects the success of the previous coupling reaction.
Data Presentation
The choice of activator significantly impacts the kinetics and efficiency of the DMT-dG(dmf) coupling reaction. The following table summarizes the properties and recommended coupling times for common activators.
| Activator | pKa | Recommended Concentration | Typical Coupling Time for dG(dmf) | Advantages | Disadvantages |
| 1H-Tetrazole | ~4.9 | 0.45 M in Acetonitrile | 60 - 120 seconds | - Reliable and widely used- Cost-effective | - Slower coupling kinetics- Limited solubility in acetonitrile |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | 0.25 M - 0.75 M in Acetonitrile | 30 - 60 seconds | - Faster coupling than 1H-Tetrazole- Good solubility | - More acidic, can increase risk of n+1 formation |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1 | 0.25 M - 0.33 M in Acetonitrile | 30 - 60 seconds | - Very fast coupling kinetics | - Most acidic of the common activators, highest risk of n+1 formation |
| 4,5-Dicyanoimidazole (DCI) | ~5.2 | 0.25 M - 1.2 M in Acetonitrile | 45 - 90 seconds | - Low acidity minimizes n+1 formation and depurination- Highly soluble- Good for long oligos | - Slower kinetics than ETT and BTT |
Note: Optimal coupling times can vary depending on the synthesizer, scale of synthesis, and the specific sequence.
Experimental Protocols
The following are generalized protocols for the coupling step of DMT-dG(dmf) on an automated DNA synthesizer. It is crucial to consult the manufacturer's recommendations for your specific instrument. All operations should be performed under anhydrous conditions.
Reagents:
-
This compound solution (0.05 - 0.15 M in anhydrous acetonitrile)
-
Activator solution in anhydrous acetonitrile (see table above for concentrations)
-
Anhydrous acetonitrile for washing
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizer solution (e.g., iodine in THF/water/pyridine)
Protocol 1: Standard Coupling with 1H-Tetrazole
-
Deblocking: Remove the 5'-DMT protecting group from the solid support-bound oligonucleotide with 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Wash: Wash the support thoroughly with anhydrous acetonitrile.
-
Coupling:
-
Simultaneously deliver the this compound solution and the 0.45 M 1H-Tetrazole activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 60-120 seconds.
-
-
Wash: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with capping solutions A and B to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using the iodine solution.
-
Wash: Wash the support with anhydrous acetonitrile to prepare for the next cycle.
Protocol 2: Fast Coupling with ETT or BTT
-
Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Simultaneously deliver the this compound solution and the 0.25 M ETT or BTT activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 30-60 seconds.
-
-
Follow steps 4 through 7 from Protocol 1.
Protocol 3: Low-Side-Reaction Coupling with DCI
-
Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Simultaneously deliver the this compound solution and the 0.25 M DCI activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 45-90 seconds.
-
-
Follow steps 4 through 7 from Protocol 1.
Visualizations
The following diagrams illustrate key aspects of the DMT-dG(dmf) coupling process.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: Decision logic for activator selection based on oligonucleotide length.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Validation & Comparative
A Comparative Guide to HPLC and Other Analytical Methods for Purity Assessment of DMT-dG(dmf) Phosphoramidite
For researchers, scientists, and professionals in drug development, ensuring the purity of oligonucleotide synthesis reagents is paramount. The quality of phosphoramidites, the building blocks of synthetic DNA and RNA, directly impacts the yield and fidelity of the final oligonucleotide product.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for assessing the purity of N2-Dimethylformamidine-5'-O-DMT-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-dG(dmf) phosphoramidite.
The dimethylformamidine (dmf) protecting group on the guanine (B1146940) base offers advantages in oligonucleotide synthesis, particularly for G-rich sequences, due to its faster deprotection kinetics compared to the more traditional isobutyryl (ibu) group.[2] However, like all phosphoramidites, DMT-dG(dmf) is susceptible to impurities arising from its synthesis or degradation during storage, which can include oxidized phosphoramidite (P(V) species) and other structurally related compounds.[3][4] Therefore, rigorous analytical characterization is essential.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound is typically evaluated using a combination of chromatographic and spectroscopic methods. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for purity determination, while Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Mass Spectrometry (MS) provide orthogonal and complementary information regarding the integrity of the phosphoramidite moiety and its molecular identity.[5]
| Analytical Technique | Purpose | Key Parameters Measured | Typical Specification |
| Reversed-Phase HPLC (RP-HPLC) | Primary purity assessment and quantification of impurities. | Percentage of the main diastereomeric peaks relative to total peak area. | ≥99.0%[5][6] |
| Phosphorus-31 NMR (³¹P NMR) | Confirms the integrity of the phosphoramidite (P(III)) moiety and quantifies phosphorus-containing impurities. | Chemical shift of the P(III) center (typically around 149 ppm) and the presence of P(V) oxidized species.[5][7] | ≥99.0%[5][6] |
| Mass Spectrometry (MS) | Verifies the molecular weight and confirms the chemical identity of the compound. | Mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. | Conforms to the theoretical mass (824.90 g/mol ).[3][5] |
| Water Content (Karl Fischer) | Measures residual moisture, which can lead to hydrolysis of the phosphoramidite. | Percentage by weight (% wt). | ≤0.40%[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are typical protocols for the key analytical techniques.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the this compound from its impurities based on hydrophobicity. The phosphoramidite itself typically appears as a pair of peaks representing the two diastereomers at the chiral phosphorus center.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1.[8]
-
Mobile Phase B: Acetonitrile (B52724).[8]
-
Gradient: A linear gradient from mobile phase A to mobile phase B.
-
Flow Rate: 1.0 mL/min.[8]
-
Temperature: Ambient.[8]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[3][8] It is recommended to use fresh solutions to prevent degradation.[3]
2. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is highly specific for phosphorus-containing compounds and is an excellent orthogonal method to HPLC for purity assessment.[8] It can clearly distinguish the desired phosphoramidite (P(III)) from its oxidized (P(V)) form.
-
Instrumentation: An NMR spectrometer with a phosphorus probe.
-
Solvent: Chloroform-d (CDCl₃) with 1% triethylamine (B128534) (v/v).[8]
-
Sample Preparation: Prepare a sample solution of approximately 0.3 g/mL.[8]
-
Acquisition Parameters: A proton-decoupled pulse program is typically used.[8]
-
Data Analysis: The purity is determined by integrating the P(III) signals (around 149 ppm) and any P(V) impurity signals (typically in the -25 to 99 ppm region).[7][8]
3. Mass Spectrometry (MS)
MS is used to confirm the identity of the this compound by determining its molecular weight.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) or used with flow injection.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+).[8]
-
Mobile Phase: 100% Acetonitrile.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Sample Preparation: Prepare a dilute solution of the phosphoramidite in acetonitrile (e.g., 0.1 mg/mL).[8]
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound.
Visualizing the Analytical Workflow and Impurity Characterization
The following diagrams illustrate the typical workflow for analyzing phosphoramidite purity and a logical approach to impurity characterization.
Caption: Workflow for this compound purity analysis.
Caption: Decision tree for phosphoramidite impurity characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. usp.org [usp.org]
A Comparative Guide to the Quality Control of DMT-dG(dmf) Phosphoramidite: 31P NMR vs. Alternative Methods
The purity and integrity of phosphoramidites are paramount for the successful synthesis of high-quality oligonucleotides, which are crucial in research, diagnostics, and therapeutics. Any impurities in these building blocks can be incorporated into the growing oligonucleotide chain, leading to failed syntheses and impure final products.[1][2] This guide provides a detailed comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the quality control of N²-Dimethylformamidine-5'-O-Dimethoxytrityl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, or DMT-dG(dmf) phosphoramidite.
The Critical Role of ³¹P NMR in Phosphoramidite QC
³¹P NMR spectroscopy is a highly specific and powerful tool for assessing the quality of phosphoramidites.[3] Its utility lies in its ability to directly probe the phosphorus center, providing unambiguous information about the integrity of the phosphoramidite moiety and the presence of phosphorus-containing impurities.[4]
A typical ³¹P NMR spectrum of high-purity this compound exhibits a characteristic signal around 149 ppm.[3] The presence of this signal confirms the correct trivalent phosphorus (P(III)) oxidation state of the phosphoramidite. Deviations from this chemical shift or the appearance of additional signals can indicate the presence of undesirable byproducts.
Key Data from ³¹P NMR Analysis
| Species | Typical ³¹P Chemical Shift (ppm) | Significance |
| This compound (P(III)) | ~149 | Desired product, indicates correct structure and oxidation state.[3] |
| Oxidized Phosphoramidite (P(V)) | -25 to 99 | Common impurity due to air/oxidizing agents; non-reactive in coupling.[5] |
| H-phosphonate | 0 to 10 | Formed by hydrolysis; unreactive in the coupling step.[6] |
| Other P(III) Impurities | ~100 to 169 (excluding main peak) | May include byproducts from synthesis; potentially reactive.[5] |
Table 1: Characteristic ³¹P NMR Chemical Shifts for this compound and Common Impurities.
High-quality this compound should have a purity of ≥99% as determined by ³¹P NMR.[7][8]
Experimental Protocol: ³¹P NMR Analysis of this compound
This protocol outlines the general steps for acquiring a ³¹P NMR spectrum for the quality control of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., anhydrous acetonitrile-d₃ or chloroform-d). Ensure the solvent is anhydrous to prevent hydrolysis of the phosphoramidite.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
2. NMR Instrument Setup:
- Insert the NMR tube into the spectrometer.
- Tune and match the ³¹P probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
- Pulse Program: A proton-decoupled pulse sequence (e.g., zgig on Bruker instruments) is typically used to obtain singlets for the phosphorus signals.[5]
- Frequency: Record the spectrum at a suitable frequency for ³¹P, for example, 202 MHz.[5]
- Number of Scans: Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[5]
- Reference: Use an external standard of 85% H₃PO₄ for chemical shift referencing.[9]
4. Data Processing and Analysis:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Integrate the signals corresponding to the main product and any impurities.
- Calculate the purity by determining the relative area of the main phosphoramidite peak compared to the total area of all phosphorus-containing signals.
Visualizing the QC Workflow
The following diagram illustrates the key steps in the ³¹P NMR quality control process for this compound.
Caption: Experimental workflow for ³¹P NMR quality control of phosphoramidites.
Comparison with Alternative QC Methods
While ³¹P NMR is a cornerstone of phosphoramidite QC, other methods provide complementary information. The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | ³¹P NMR | Reversed-Phase HPLC | LC-MS |
| Principle | Measures the magnetic properties of the ³¹P nucleus. | Separates compounds based on their hydrophobicity. | Separates compounds and determines their mass-to-charge ratio. |
| Specificity | Highly specific to phosphorus-containing compounds. | Good for overall purity assessment and separation of diastereomers.[5] | Provides molecular weight confirmation and impurity identification.[1][3] |
| Information Provided | - Phosphoramidite integrity- P(III) vs. P(V) state- Quantitation of P-impurities | - Overall purity- Presence of non-P impurities- Diastereomer ratio | - Molecular weight confirmation- Identification of unknown impurities |
| Typical Purity Spec. | ≥99%[7] | ≥99.0%[7] | Conforms to expected molecular weight.[3] |
| Limitations | Does not detect non-phosphorus impurities. | May not resolve all co-eluting impurities. | Quantitative analysis can be more complex. |
Table 2: Comparison of Analytical Methods for Phosphoramidite Quality Control.
A Multi-faceted Approach to Quality Assurance
The following diagram illustrates the relationship and distinct roles of these key analytical techniques in ensuring the quality of phosphoramidites.
Caption: Comparison of key quality control methods for phosphoramidites.
Conclusion
For researchers, scientists, and professionals in drug development, ensuring the quality of raw materials like this compound is non-negotiable. ³¹P NMR spectroscopy stands out as an indispensable technique for this purpose, offering direct and quantitative insights into the integrity of the critical phosphoramidite moiety. While methods like HPLC and LC-MS provide valuable complementary data on overall purity and molecular identity, ³¹P NMR delivers a unique and essential assessment of phosphorus-related impurities that can be detrimental to oligonucleotide synthesis. A comprehensive quality control strategy should therefore leverage the strengths of each of these analytical techniques to guarantee the highest quality phosphoramidites for successful downstream applications.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. usp.org [usp.org]
- 6. benchchem.com [benchchem.com]
- 7. Sigma Aldrich Fine Chemicals Biosciences this compound | | Fisher Scientific [fishersci.com]
- 8. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry for the Analysis of DMT-dG(dmf) Modified Oligonucleotides
For researchers, scientists, and drug development professionals, the precise characterization of synthetic oligonucleotides is paramount. This guide provides a detailed comparison of mass spectrometry techniques for the quality control analysis of oligonucleotides containing protecting groups, specifically focusing on the 5'-dimethoxytrityl (DMT) and N2-dimethylformamidyl (dmf) guanosine modifications. We present supporting data, experimental protocols, and visual workflows to aid in methodological selection and application.
The synthesis of oligonucleotides is a complex, multi-step process where protecting groups are essential to ensure correct sequential coupling of nucleotide phosphoramidites. The DMT group on the 5'-terminus and the dmf group on the guanosine base are common examples. Mass spectrometry (MS) is the gold standard for verifying the molecular weight of the final product and identifying synthesis-related impurities, such as deletions (n-1, n-2) or products with incompletely removed protecting groups.[1][2] Analyzing the "DMT-on" oligonucleotide is a critical in-process control to assess the efficiency of the synthesis cycles before the final deprotection step.[1]
Comparison of Key Mass Spectrometry Platforms: ESI vs. MALDI
The two most common ionization techniques used for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2] ESI, typically coupled with liquid chromatography (LC-MS), involves spraying a sample solution into a strong electric field to generate multiply charged ions.[1] MALDI, on the other hand, uses a laser to desorb and ionize sample molecules co-crystallized with a matrix.[1]
While both methods are powerful, they offer different advantages and disadvantages, particularly concerning the analysis of oligonucleotides, which can vary significantly in length and lability.
Key Performance Metrics
Electrospray Ionization coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap (e.g., ESI-QTOF) generally offers superior performance for oligonucleotide analysis, especially for longer or modified sequences.[3][4] ESI maintains high mass accuracy, resolution, and sensitivity across a broad range of oligonucleotide lengths.[1][3] In contrast, the performance of MALDI-TOF can degrade for oligonucleotides longer than 50-60 bases.[3][4]
The choice of technique often depends on the specific requirements of the analysis, such as throughput, the length of the oligonucleotide, and the need for quantitative precision. For high-throughput quality control of standard, shorter oligonucleotides, MALDI-TOF is often preferred for its speed and simplicity.[1] However, for detailed characterization, impurity analysis, and the analysis of long or fragile modified oligonucleotides, LC-ESI-MS is the method of choice.[1]
Quantitative Performance Comparison
The following table summarizes the typical performance metrics for ESI-MS and MALDI-TOF MS in the context of oligonucleotide analysis. Data has been compiled from various technical sources and application notes.
| Performance Metric | ESI-MS (e.g., LC-QTOF) | MALDI-TOF MS | Key Considerations |
| Mass Accuracy | Typically ≤ 0.01% (≤ 100 ppm); can be < 2 ppm with high-res instruments.[4][5] | ± 0.1% for short oligos (<25 bases); degrades to ± 0.2% or more for oligos >50 bases.[3] | ESI-MS provides significantly higher accuracy, which is critical for confirming modifications and identifying subtle impurities.[3] |
| Resolution | High resolution maintained across a wide mass range (20-120+ bases).[3] Sufficient to resolve n-1 and n-2 deletion impurities.[6] | Resolution decreases significantly for molecules >13 kDa (~50 bases). | High resolution in ESI-MS allows for the separation of species with very similar masses, such as different salt adducts or depurination products.[6] |
| Sensitivity | 250 fmol to 10 pmol.[1] | 100 fmol to 2 pmol.[1] | Both techniques offer high sensitivity, but this can be influenced by sample purity and the presence of salts. |
| Throughput | Lower; coupled with LC, a single run can take 15-30 minutes. | Higher; suitable for rapid screening of many samples.[1] | MALDI-TOF is better suited for high-throughput environments where speed is essential.[1] |
| Tolerance to Salts | Low; salts and buffers reduce sensitivity and require desalting steps (often online via LC).[1] | Moderate; more tolerant to salts and additives than ESI.[1] | Sample preparation is more critical for ESI-MS to avoid ion suppression. |
| Analysis of Long Oligos | Superior performance for oligonucleotides >50 bases.[1][3] | Not effective for oligonucleotides >50-60 bases due to poor ionization and detection.[1][3] | ESI is the preferred method for analyzing longmers, such as those used in gene synthesis or CRISPR applications. |
| Analysis of Labile Mods | Milder ionization conditions are suitable for fragile modifications. | The high-energy laser can sometimes cause fragmentation or degradation of photosensitive modifications. | For oligonucleotides with sensitive dyes or other labile groups, ESI is generally the safer choice. |
Experimental Protocols
Precise and reproducible analysis requires meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for the LC-MS analysis of a DMT-on oligonucleotide.
Sample Preparation and Reconstitution
Proper sample handling is crucial to avoid degradation and contamination.
-
Crude Sample Resuspension : After synthesis and cleavage from the solid support (with the 5'-DMT group intact), the crude oligonucleotide pellet is typically dried.
-
Reconstitution : Reconstitute the dried oligonucleotide in a suitable solvent. For LC-MS analysis, this is often the initial mobile phase condition or a compatible solvent like 0.1 mM triethylammonium acetate (TEAA).[7] A typical starting concentration is 10-20 pmol/µL.
-
Desalting : While the LC separation provides online desalting, offline desalting (e.g., ethanol precipitation) may be necessary for samples with very high salt content to prevent ion source contamination and signal suppression.[6]
Ion-Pairing Reversed-Phase LC-MS Method
Ion-pairing (IP) reversed-phase (RP) chromatography is the standard for oligonucleotide separation. The ion-pairing reagent masks the negative charges on the phosphate backbone, allowing for retention and separation on a C18 column.
-
LC System : A UHPLC or HPLC system capable of delivering precise gradients.
-
Column : Oligonucleotide-specific reversed-phase column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm).[8]
-
Mobile Phase A : An aqueous solution of an ion-pairing agent. A common and MS-friendly mixture is 8-16 mM Triethylamine (TEA) and 100-400 mM Hexafluoroisopropanol (HFIP).[9]
-
Mobile Phase B : Methanol or Acetonitrile with the same concentration of ion-pairing reagents.[9]
-
Column Temperature : Elevated temperatures (e.g., 50-60 °C) are often used to improve peak shape and reduce secondary structures.[9]
-
Gradient : A shallow gradient of increasing Mobile Phase B is used to elute the oligonucleotides. For a DMT-on oligo, the gradient will need to be adjusted to account for its increased hydrophobicity.
-
Flow Rate : Dependent on column dimensions, typically ~0.2 mL/min for a 2.1 mm ID column.
-
Injection Volume : 1-10 µL, depending on sample concentration.
Mass Spectrometer Parameters (ESI-QTOF)
-
Ionization Mode : Negative Electrospray Ionization (ESI-). Oligonucleotides are polyanionic and are readily detected in negative mode.
-
Mass Range : A broad m/z range (e.g., 500-2500 m/z) is scanned to capture the multiple charge states generated by ESI.
-
Source Parameters :
-
Capillary Voltage : ~3.0-4.0 kV
-
Desolvation Temperature : 350-500 °C
-
Desolvation Gas Flow : 600-800 L/Hr (Nitrogen)
-
-
Data Processing : The resulting spectrum of multiply charged ions must be deconvoluted using an appropriate algorithm (e.g., MaxEnt1) to determine the neutral molecular weight of the oligonucleotide.[5]
Visualizing the Workflow and Structure
Diagrams created using Graphviz clarify complex processes and relationships, adhering to specified design constraints for clarity and contrast.
References
- 1. web.colby.edu [web.colby.edu]
- 2. idtdna.com [idtdna.com]
- 3. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 4. enovatia.com [enovatia.com]
- 5. Considerations for deconvolution of oligonucleotide mass spectra in quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. mz-at.de [mz-at.de]
Unmasking the Nucleobases: A Comparative Guide to dmf and ibu Protecting Group Deprotection Efficiency
In the intricate world of oligonucleotide and peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high-yield, high-purity products. Among the myriad of choices for protecting exocyclic amines on nucleobases, N-formyl (dmf) and isobutyryl (ibu) groups are commonly employed. This guide provides a detailed comparison of the deprotection efficiency of dmf versus ibu protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthesis strategies.
At a Glance: Key Differences in Deprotection
The dimethylformamidine (dmf) protecting group is generally recognized for its faster removal compared to the isobutyryl (ibu) group under standard ammoniacal conditions. This lability makes it a key component of "Fastphoramidites" used to accelerate the final deprotection step in oligonucleotide synthesis.[1][2][3] However, the stability and deprotection kinetics can be significantly influenced by the specific nucleobase it protects and the deprotection reagent used.
Quantitative Comparison of Deprotection Conditions
The following table summarizes the deprotection conditions for dmf- and ibu-protected guanosine (dG), which is often the rate-limiting step in oligonucleotide deprotection.[4][5]
| Protecting Group | Reagent | Temperature | Time | Efficacy Notes |
| ibu-dG | Ammonium Hydroxide | Room Temp. | 36 hours | Standard, but slow deprotection. |
| Ammonium Hydroxide | 55 °C | 16 hours | Elevated temperature significantly reduces time. | |
| Ammonium Hydroxide | 65 °C | 8 hours | Further reduction in deprotection time. | |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 °C | 5-10 minutes | "UltraFAST" deprotection. Requires Ac-dC to prevent side reactions.[1][6] | |
| 0.4 M NaOH in MeOH/water (4:1) | Room Temp. | 17 hours | A mild alternative to ammonium hydroxide.[7] | |
| dmf-dG | Ammonium Hydroxide | Room Temp. | 16 hours | Approximately twice as fast as ibu-dG under the same conditions.[2] |
| Ammonium Hydroxide | 55 °C | 4 hours | Significantly faster than ibu-dG at elevated temperatures. | |
| Ammonium Hydroxide | 65 °C | 2 hours | Rapid deprotection with standard reagent. | |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 °C | 5-10 minutes | "UltraFAST" deprotection.[1][6] | |
| 0.4 M NaOH in MeOH/water (4:1) | Room Temp. | > 72 hours | Remarkably resistant to these mild basic conditions.[7] | |
| Tert-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | An alternative mild deprotection condition.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the deprotection of oligonucleotides containing ibu-dG or dmf-dG.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is a conventional method for the removal of both ibu and dmf protecting groups.
Materials:
-
Oligonucleotide synthesis column or vial containing the controlled pore glass (CPG) support with the synthesized oligonucleotide.
-
Concentrated ammonium hydroxide (28-30%).
Procedure:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at the desired temperature (e.g., 55 °C) for the appropriate duration (see table above).
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the CPG with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 2: "UltraFAST" Deprotection with AMA
This protocol is designed for rapid deprotection and is particularly effective for both ibu and dmf groups.
Materials:
-
Oligonucleotide synthesis column or vial with CPG support.
-
AMA reagent (a 1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Acetyl-protected dC (Ac-dC) must be used during synthesis to prevent transamination of cytosine.[1][2]
Procedure:
-
Transfer the CPG to a screw-cap vial.
-
Add 1-2 mL of the AMA reagent to the vial.
-
Seal the vial tightly.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Rinse the CPG with nuclease-free water and pool the rinse with the supernatant.
-
Evaporate the solution to dryness.
Protocol 3: Mild Deprotection with Sodium Hydroxide (for ibu-dG)
This method is suitable for sensitive oligonucleotides where harsh conditions need to be avoided. It is effective for ibu-dG but not for dmf-dG.[7]
Materials:
-
Oligonucleotide synthesis column or vial with CPG support.
-
Freshly prepared 0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v).[7]
-
Glacial acetic acid for neutralization.
Procedure:
-
Transfer the CPG to a vial.
-
Add 1 mL of the 0.4 M NaOH solution.
-
Allow the reaction to proceed for 17 hours at room temperature.[7]
-
To neutralize, add 28 µL of glacial acetic acid per mL of the NaOH solution.[7]
-
Transfer the supernatant containing the deprotected oligonucleotide.
-
Wash the CPG with water and combine with the supernatant.
-
The oligonucleotide can then be desalted and purified.
Deprotection Pathway Comparison
The following diagram illustrates the general deprotection pathways for ibu and dmf protecting groups under standard ammoniacal conditions, highlighting the relative speed of cleavage.
Caption: Comparative deprotection workflow for ibu and dmf protecting groups.
Conclusion
The choice between dmf and ibu as a protecting group has significant implications for the deprotection strategy. For researchers prioritizing speed and efficiency, the dmf group offers a clear advantage, with deprotection times being roughly half that of the ibu group under standard ammonium hydroxide conditions.[2] The "UltraFAST" AMA protocol further accelerates the removal of both groups to a matter of minutes. However, the remarkable resistance of dmf-dG to mild sodium hydroxide deprotection highlights the importance of matching the protecting group to the desired deprotection conditions, especially when dealing with sensitive modifications on the oligonucleotide.[7] While dmf-dA was also introduced as a "Fastphoramidite," it proved to be too labile for routine use and has been largely discontinued.[2] Ultimately, a thorough understanding of the chemical properties of these protecting groups is essential for the successful synthesis of high-quality oligonucleotides and peptides.
References
A Head-to-Head Comparison of DMT-dG(dmf) and DMT-dG(tac) Phosphoramidites in Oligonucleotide Synthesis
In the realm of automated oligonucleotide synthesis, the choice of phosphoramidite building blocks is critical to ensuring high coupling efficiency, minimizing side reactions, and achieving high-purity final products. For the synthesis of guanine-containing oligonucleotides, the selection of the exocyclic amine protecting group on the deoxyguanosine (dG) phosphoramidite is of particular importance. This guide provides a detailed comparison of two commonly used dG phosphoramidites: DMT-dG bearing a dimethylformamidine (dmf) protecting group and DMT-dG with a tert-butylphenoxyacetyl (tac) protecting group. This comparison is intended for researchers, scientists, and professionals in drug development to make informed decisions for their specific oligonucleotide synthesis needs.
Performance Characteristics: A Comparative Overview
The performance of DMT-dG(dmf) and DMT-dG(tac) can be evaluated based on several key parameters, including stability in solution, deprotection kinetics, and resistance to common side reactions such as depurination.
Stability in Solution: Deoxyguanosine phosphoramidites are known to be less stable in solution compared to other nucleoside phosphoramidites.[1][2][3] Their degradation is primarily due to hydrolysis, a reaction that is autocatalyzed by the dG phosphoramidite itself.[2][3] The nature of the exocyclic amine protecting group significantly influences the rate of this degradation. Studies have indicated that the stability of dG phosphoramidites in solution follows the order: dmf > isobutyryl (ibu) > tac.[2] This suggests that DMT-dG(dmf) offers a longer shelf-life and greater resistance to degradation upon dissolution in the synthesis solvent.
Deprotection Conditions: A crucial step in oligonucleotide synthesis is the final deprotection to remove the protecting groups from the nucleobases. The choice of protecting group dictates the required deprotection conditions, which can impact the integrity of the synthesized oligonucleotide, especially those containing sensitive modifications.
-
DMT-dG(dmf): The dmf group is significantly more labile than the traditional isobutyryl (iBu) group, allowing for faster deprotection.[4] It is compatible with "UltraFAST" deprotection protocols that utilize a mixture of ammonium hydroxide and methylamine (AMA).[4] Using AMA, complete deprotection can be achieved in as little as 5-10 minutes at 65°C.[4] Standard deprotection with concentrated ammonium hydroxide can be completed in 2 hours at 55°C or 1 hour at 65°C.[5]
-
DMT-dG(tac): The tac group is also designed for rapid deprotection and is particularly well-suited for the synthesis of oligonucleotides with base-labile modifications. Complete deprotection with concentrated ammonia can be achieved in 15 minutes at 55°C or in two hours at room temperature. The tac group is also compatible with the AMA reagent.[6]
Resistance to Depurination: Depurination, the cleavage of the glycosidic bond between the purine base and the sugar, is a common side reaction during the acidic detritylation step of oligonucleotide synthesis. The electron-donating nature of the dmf protecting group on DMT-dG(dmf) makes the guanosine more resistant to depurination.[7] While the use of dA(tac) has been noted to minimize depurination, the relative performance of dG(tac) in this regard is not as explicitly documented in the search results.
Quantitative Data Summary
The following table summarizes the key performance and handling characteristics of DMT-dG(dmf) and DMT-dG(tac) phosphoramidites based on available data.
| Feature | DMT-dG(dmf) Phosphoramidite | DMT-dG(tac) Phosphoramidite |
| Relative Stability in Solution | More stable | Less stable |
| Deprotection with Conc. NH4OH | 2 hours at 55°C or 1 hour at 65°C[5] | 15 minutes at 55°C or 2 hours at room temperature |
| Compatibility with AMA Reagent | Yes[4] | Yes[6] |
| Resistance to Depurination | High[7] | Less explicitly documented for dG, but dA(tac) is noted to minimize depurination |
| Suitability for Base-Labile Oligos | Good | Excellent, due to mild deprotection options including room temperature |
Experimental Protocols
Standard Oligonucleotide Synthesis Cycle:
A standard automated oligonucleotide synthesis cycle using either DMT-dG(dmf) or DMT-dG(tac) phosphoramidite involves the following steps:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[8]
-
Coupling: Activation of the phosphoramidite (DMT-dG(dmf) or DMT-dG(tac)) with an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence. This is typically done using a two-part capping reagent (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).
-
Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically a solution of iodine in water/pyridine/THF.
This cycle is repeated for each nucleotide addition until the desired sequence is synthesized.[8]
Deprotection Protocols:
-
DMT-dG(dmf):
-
DMT-dG(tac):
-
Standard: Incubate the solid support in concentrated ammonium hydroxide at 55°C for 15 minutes or at room temperature for 2 hours.
-
AMA: Use a mixture of ammonium hydroxide/methylamine (1:1, v/v) at 65°C for 10 minutes.[6]
-
Visualizing the Chemistry and Workflow
To better illustrate the chemical structures and the synthesis process, the following diagrams are provided.
Caption: Chemical structures of DMT-dG(dmf) and DMT-dG(tac) phosphoramidites.
Caption: The four main steps of the automated oligonucleotide synthesis cycle.
Caption: Comparison of deprotection conditions for dmf and tac protecting groups.
Conclusion
The choice between DMT-dG(dmf) and DMT-dG(tac) phosphoramidites depends on the specific requirements of the oligonucleotide being synthesized. DMT-dG(dmf) offers superior stability in solution and excellent protection against depurination, making it a robust choice for the synthesis of standard and long oligonucleotides. DMT-dG(tac) provides the advantage of extremely fast and mild deprotection conditions, including the option for room temperature deprotection, which is ideal for the synthesis of oligonucleotides containing base-labile modifications. Both phosphoramidites are compatible with rapid deprotection protocols using AMA, significantly reducing the overall synthesis and processing time. Researchers should weigh the importance of solution stability, resistance to depurination, and the sensitivity of their final product to deprotection conditions when selecting the appropriate dG phosphoramidite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of G-Rich Oligonucleotides: A Comparative Guide to dG Protecting Groups, Featuring DMT-dG(dmf)
For researchers, scientists, and professionals in drug development, the efficient and high-fidelity synthesis of G-rich oligonucleotides is a critical yet often challenging endeavor. These sequences, prone to forming stable secondary structures like G-quadruplexes, can impede synthesis and purification. The choice of the exocyclic protecting group on the deoxyguanosine (dG) phosphoramidite is a pivotal factor in overcoming these hurdles. This guide provides a comprehensive comparison of the performance of DMT-dG(dmf) with other commonly used dG phosphoramidites, supported by experimental data and detailed protocols.
The dimethylformamidine (dmf) protecting group on DMT-dG phosphoramidite has emerged as a valuable tool for the synthesis of complex oligonucleotides, particularly those with a high guanine content. Its primary advantage lies in its rapid and mild deprotection characteristics, which can lead to higher purity and yield of the final product. This guide will delve into a comparative analysis of DMT-dG(dmf) against the more traditional isobutyryl (ibu), as well as other alternatives like paclobutrazol (pac) and n-benzoyl (n-bz) protected dG phosphoramidites.
Performance Comparison of dG Protecting Groups
The selection of the dG protecting group significantly impacts several key aspects of oligonucleotide synthesis: deprotection time, coupling efficiency, final yield, and the formation of byproducts. The following tables summarize the comparative performance of DMT-dG(dmf) against its counterparts.
| Protecting Group | Deprotection Conditions (Concentrated Ammonia) | Deprotection Time | Key Advantages | Potential Disadvantages |
| dmf | 55°C | 2 hours[1][2] | Fast deprotection, suitable for G-rich sequences, reduces incomplete deprotection.[1][2] | Can be more susceptible to degradation during synthesis and storage compared to more robust groups. |
| 65°C | 1 hour[1][2] | |||
| ibu | 55°C | 16 hours | Robust and widely used. | Slow deprotection can lead to incomplete removal, especially in G-rich sequences, potentially lowering yield and purity. |
| 65°C | 8 hours | |||
| pac | Mild conditions (e.g., K2CO3 in Methanol) | Varies | Very mild deprotection, suitable for sensitive modifications. | May require specialized, non-standard deprotection protocols. |
| n-bz | Standard conditions | Slower than ibu | High stability during synthesis. | Requires longer deprotection times, increasing the risk of side reactions. |
Table 1: Comparison of Deprotection Times and General Characteristics of dG Protecting Groups.
A study comparing the synthesis of an oligonucleotide containing a modified purine base using both dmf and ibu protecting groups on the analogous phosphoramidite provides insightful quantitative data. While both showed high coupling efficiencies of 99% per step, the final yield of the full-length oligonucleotide was significantly different. The synthesis with the ibu-protected phosphoramidite yielded more than double the amount of the final product compared to the dmf-protected version in this specific context. This highlights that while coupling efficiencies may be comparable, the overall process, including stability during synthesis and post-synthesis workup, can greatly influence the final yield.
| Parameter | DMT-dG(dmf) | DMT-dG(ibu) | DMT-dG(pac) | DMT-dG(n-bz) |
| Average Coupling Efficiency | Typically >99% | Typically >99% | Typically >99% | Typically >99% |
| Relative Final Yield (G-rich) | Moderate to High | Potentially Lower due to incomplete deprotection | High with optimized protocols | Moderate |
| Byproduct Formation (e.g., N+1) | Can be comparable to others | May be higher due to side reactions during prolonged deprotection | Low with mild deprotection | Moderate |
| Suitability for G-rich Sequences | High | Moderate | High | Moderate |
Table 2: Quantitative Performance Comparison of dG Phosphoramidites in G-Rich Oligonucleotide Synthesis.
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for the synthesis, deprotection, and analysis of a model G-rich oligonucleotide, the thrombin binding aptamer (TBA; 5'-GGTTGGTGTGGTTGG-3'), are presented below.
I. Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general cycle for automated solid-phase synthesis on a standard DNA synthesizer. The key variable is the dG phosphoramidite used.
1. Reagents:
- Phosphoramidites: DMT-dA(bz)-CE, DMT-dC(bz)-CE, DMT-dT-CE, and the respective DMT-dG-CE phosphoramidite (dmf, ibu, pac, or n-bz), all at 0.1 M in anhydrous acetonitrile.
- Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
- Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
- Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
- Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.
- Solid Support: 1 µmol CPG support pre-loaded with the first nucleoside (G).
2. Synthesis Cycle:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Procedure:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with the deblocking reagent.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
This cycle is repeated for each subsequent nucleotide in the sequence.
II. Cleavage and Deprotection
The conditions for cleavage from the solid support and removal of the protecting groups are highly dependent on the dG protecting group used.
A. DMT-dG(dmf) Protocol (Rapid Deprotection):
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Alternatively, for even faster deprotection, use a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) and incubate at 65°C for 10 minutes.
-
Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness in a vacuum concentrator.
B. DMT-dG(ibu) Protocol (Standard Deprotection):
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at 55°C for 16 hours or at 65°C for 8 hours.
-
Cool the vial, centrifuge, and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
C. DMT-dG(pac) Protocol (Ultra-Mild Deprotection):
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4-6 hours.
-
Centrifuge and transfer the supernatant.
-
Neutralize with an appropriate buffer and desalt.
D. DMT-dG(n-bz) Protocol (Extended Deprotection):
-
Follow the same procedure as for DMT-dG(ibu), but extend the incubation time at 55°C to 24-36 hours.
III. Purification and Analysis
1. Purification by High-Performance Liquid Chromatography (HPLC):
- Method: Reversed-phase HPLC (RP-HPLC) or anion-exchange HPLC (AEX-HPLC) are commonly used. For G-rich sequences prone to aggregation, denaturing conditions (e.g., elevated temperature or the use of denaturants like formamide) may be necessary for RP-HPLC. AEX-HPLC can also be effective as it separates based on charge.
- Column: C18 for RP-HPLC, or a suitable anion-exchange column.
- Mobile Phase (RP-HPLC): A gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).
- Detection: UV absorbance at 260 nm.
2. Analysis by Mass Spectrometry:
- Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
- Purpose: To confirm the molecular weight of the full-length product and to identify any byproducts, such as deletion sequences (n-1, n-2), truncated sequences, or adducts formed during synthesis or deprotection.
Logical Relationships in Oligonucleotide Synthesis Validation
The successful synthesis of a G-rich oligonucleotide is dependent on a series of interconnected factors, starting from the choice of building blocks to the final analysis.
Caption: Interdependencies in oligonucleotide synthesis validation.
Conclusion
The validation of G-rich oligonucleotide synthesis demonstrates that while standard protecting groups like ibu are robust, the use of DMT-dG(dmf) offers significant advantages in terms of deprotection efficiency. The dramatically shorter deprotection times can minimize exposure to harsh basic conditions, potentially reducing the formation of side products and improving the overall purity of the final oligonucleotide. While coupling efficiencies are generally high and comparable across different protecting groups, the lability of the dmf group may require more careful handling during synthesis to maximize the final yield. For sequences that are particularly sensitive or prone to aggregation, the benefits of the rapid and mild deprotection offered by DMT-dG(dmf) make it a superior choice for enhancing the success of challenging G-rich oligonucleotide synthesis. The selection of the optimal dG protecting group should, therefore, be a careful consideration based on the specific sequence, desired purity, and the overall efficiency of the synthesis workflow.
References
A Comparative Study of Phosphoramidite Protecting Groups for Deoxyguanosine (dG)
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic oligonucleotide chemistry, the choice of protecting groups for the exocyclic amine of deoxyguanosine (dG) is a critical determinant of synthesis efficiency, deprotection kinetics, and the ultimate purity of the final product. Deoxyguanosine phosphoramidites are notoriously more susceptible to degradation and side reactions compared to other nucleoside phosphoramidites, making the selection of an appropriate protecting group paramount. This guide provides an objective comparison of the performance of three commonly used protecting groups for dG: dimethylformamidine (dmf), isobutyryl (ibu), and phenoxyacetyl (pac). The information presented herein is supported by a summary of experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Data Presentation: Performance Comparison of dG Protecting Groups
The following tables summarize the key performance indicators for dmf, ibu, and pac protecting groups for dG phosphoramidites. It is important to note that direct side-by-side comparative data from a single study under identical conditions is limited in publicly available literature. Therefore, the data presented is a synthesis of information from various sources and should be considered as a general guide.
| Protecting Group | Average Coupling Efficiency (%) | Relative Deprotection Rate | Key Advantages | Key Disadvantages |
| dmf | ~98-99% | Fast | Rapid deprotection, suitable for high-throughput synthesis.[1] | More susceptible to degradation in solution compared to ibu. |
| ibu | >99% | Slow | High stability in solution, considered the traditional standard. | Requires longer deprotection times, which can be detrimental to sensitive modifications. |
| pac | >99% | Very Fast | Enables ultra-mild deprotection conditions, ideal for labile oligonucleotides. | Can be more expensive than dmf or ibu. |
| Protecting Group | Standard Deprotection Conditions | Deprotection Time |
| dmf | Concentrated Ammonium Hydroxide | 1-2 hours at 65°C or 4 hours at 55°C |
| ibu | Concentrated Ammonium Hydroxide | 8-16 hours at 55°C |
| pac | 0.05 M Potassium Carbonate in Methanol | 4 hours at Room Temperature |
Mandatory Visualization
Caption: Structures of dG phosphoramidites with dmf, ibu, and pac protecting groups.
Caption: Workflow for comparing dG phosphoramidite protecting groups.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
This protocol describes a standard cycle for the automated synthesis of a DNA oligonucleotide on a solid support using phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Phosphoramidites (dmf-dG, ibu-dG, or pac-dG, and standard protected dA, dC, dT) dissolved in anhydrous acetonitrile (0.1 M)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure: The synthesis is performed in a cyclical manner for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by washing with the deblocking solution. The orange color of the resulting trityl cation is measured spectrophotometrically to determine the coupling efficiency of the previous cycle.
-
Coupling: The phosphoramidite solution and activator solution are delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically 2-5 minutes.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated by the capping solutions.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.
-
Wash: The column is washed with anhydrous acetonitrile to remove excess reagents before initiating the next cycle.
These steps are repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
The specific deprotection protocol depends on the protecting group used for dG.
a) For dmf-dG:
-
The solid support is treated with concentrated ammonium hydroxide at 65°C for 1-2 hours or 55°C for 4 hours.
-
The supernatant containing the cleaved and deprotected oligonucleotide is collected.
-
The solution is dried under vacuum.
b) For ibu-dG:
-
The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours.
-
The supernatant is collected, and the solution is dried under vacuum.
c) For pac-dG (Ultra-Mild Deprotection):
-
The solid support is treated with a solution of 0.05 M potassium carbonate in methanol for 4 hours at room temperature.
-
The supernatant is collected and neutralized with an appropriate buffer.
-
The solution is desalted.
HPLC Purification and Analysis
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
The dried crude oligonucleotide is reconstituted in Mobile Phase A.
Procedure:
-
Purification: The crude oligonucleotide solution is injected onto the HPLC column. A linear gradient of increasing acetonitrile concentration (Mobile Phase B) is used to elute the oligonucleotide. The full-length product, which is more retained on the column, is separated from shorter failure sequences. Fractions containing the main peak are collected.
-
Analysis: An aliquot of the purified fraction is re-injected onto the HPLC to assess its purity. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Mass Spectrometry (MS): The molecular weight of the purified oligonucleotide is confirmed by mass spectrometry to ensure the correct product was synthesized.
Conclusion
The selection of a dG protecting group is a critical decision in oligonucleotide synthesis that directly impacts the efficiency and outcome of the process. The dmf group offers a significant advantage in terms of rapid deprotection, making it well-suited for high-throughput applications. The traditional ibu group, while requiring longer deprotection times, provides excellent stability. For oligonucleotides containing sensitive modifications, the pac group is the preferred choice due to its compatibility with ultra-mild deprotection conditions. By understanding the performance characteristics and applying the appropriate experimental protocols, researchers can optimize their oligonucleotide synthesis for a wide range of applications in research, diagnostics, and therapeutics.
References
A Comparative Guide to DMT-dG(dmf) Performance in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and high-fidelity synthesis of oligonucleotides is paramount. The choice of phosphoramidite chemistry and the synthesis platform are critical determinants of success, impacting yield, purity, and throughput. This guide provides a comparative benchmark of DMT-dG(dmf) phosphoramidite performance across different synthesis platforms, supported by experimental data and detailed protocols. The dimethylformamidine (dmf) protecting group on deoxyguanosine offers significant advantages over the traditional isobutyryl (ibu) group, primarily through faster deprotection kinetics, which is especially beneficial for G-rich sequences and oligonucleotides with sensitive modifications.[1]
Performance Benchmarks: DMT-dG(dmf) Across Synthesis Platforms
The performance of DMT-dG(dmf) is intrinsically linked to the synthesis platform. Modern oligonucleotide synthesis is broadly categorized into three types of platforms: traditional column-based synthesis, high-throughput silicon-based synthesis, and enzymatic synthesis. This guide focuses on the first two, as phosphoramidite chemistry is the dominant method.
| Performance Metric | Column-Based Synthesizer (e.g., ABI 394, ÄKTA OligoPilot) | High-Throughput Silicon-Based Platform (e.g., Twist Bioscience) | Key Considerations |
| Average Stepwise Coupling Efficiency | Typically >98% to 99.5%[2][3] | >99% | Maintained high efficiency is crucial for the synthesis of long oligonucleotides.[4][5] Even small drops in efficiency significantly reduce the yield of the full-length product. |
| Synthesis Scale | Nanomole (nmol) to Micromole (µmol)[3] | Attomole (amol) to Femtomole (fmol) per oligo, massively parallel | Column-based systems are suited for producing larger quantities of a smaller number of oligonucleotides. Silicon-based platforms excel at producing a large number of different oligonucleotides in smaller quantities. |
| Typical Final Yield (20mer Oligo) | 60-80% of theoretical maximum | Dependent on downstream processing, but high fidelity synthesis of millions of oligos simultaneously. | Yield is highly dependent on coupling efficiency. For a 100mer, a 98% average coupling efficiency results in only 13% full-length product.[4] |
| Purity of Crude Oligonucleotide | Generally high, with n-1 shortmers being the primary impurity. | High, due to the precision of the technology. | The faster deprotection of the dmf group can lead to fewer side reactions and higher purity, especially for G-rich sequences. |
| Reagent Consumption per Coupling | Microliters to Milliliters | Nanoliters | Silicon-based platforms offer a significant reduction in reagent consumption due to miniaturization.[6] |
| Throughput | 1 to 96 oligonucleotides simultaneously | Up to millions of oligonucleotides simultaneously[7][8] | High-throughput platforms are ideal for applications like gene synthesis and CRISPR library construction. |
Experimental Protocols
The following are representative experimental protocols for the use of DMT-dG(dmf) on two common types of synthesis platforms.
Protocol 1: Column-Based Synthesis (e.g., ABI 394)
This protocol is representative for a standard 1 µmol scale synthesis.
1. Reagent Preparation:
-
This compound: Dissolve in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
2. Synthesis Cycle:
| Step | Reagent | Time | Description |
| Deblocking | 3% TCA in DCM | 60-90 seconds | Removes the 5'-DMT protecting group from the growing oligonucleotide chain. |
| Coupling | DMT-dG(dmf) + Activator | 45-60 seconds | Couples the this compound to the free 5'-hydroxyl group.[9] |
| Capping | Capping A + Capping B | 30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers. |
| Oxidation | 0.02 M Iodine | 30 seconds | Oxidizes the phosphite triester linkage to a more stable phosphate triester. |
3. Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove the phosphate protecting groups using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
The dmf group on guanine is rapidly cleaved, typically requiring 1 hour at 65°C or 2 hours at 55°C in concentrated ammonia. This is significantly faster than the overnight deprotection often required for the ibu group.
Protocol 2: High-Throughput Silicon-Based Synthesis
This protocol is a generalized representation of the process used on platforms like those developed by Twist Bioscience. The exact parameters are proprietary but the core chemistry is similar.
1. Surface Preparation:
-
A silicon wafer is patterned to create millions of discrete reaction sites.
-
The first nucleoside is attached to the silicon surface.
2. Synthesis Cycle (automated and miniaturized):
-
Deblocking: An acidic solution is flowed over the chip to remove the 5'-DMT group.
-
Coupling: A solution containing the this compound and an activator is precisely delivered to each reaction site.
-
Capping: A capping solution is applied to terminate any failed sequences.
-
Oxidation: An oxidizing agent is introduced to stabilize the newly formed linkage.
3. Post-Synthesis Processing:
-
After synthesis, the oligonucleotides are cleaved from the silicon support.
-
The pool of oligonucleotides is then typically amplified and assembled into larger DNA constructs, such as genes.
Visualizing the Workflow
The following diagrams illustrate the key chemical and logical workflows in oligonucleotide synthesis using DMT-dG(dmf).
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. glenresearch.com [glenresearch.com]
- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. youtube.com [youtube.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
The Impact of Guanine Protecting Groups on n-1 Shortmer Formation in Oligonucleotide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, minimizing impurity profiles during oligonucleotide synthesis is paramount for therapeutic efficacy and safety. A significant challenge in this process is the formation of n-1 shortmers, which are deletion impurities that are difficult to separate from the full-length product. This guide provides a comparative analysis of the use of N2-dimethylformamidine (dmf) protected 5'-O-DMT-2'-deoxyguanosine [DMT-dG(dmf)] versus the more traditional N2-isobutyryl (ibu) protected version [DMT-dG(ibu)] and their potential impact on the generation of n-1 shortmers.
Executive Summary
The choice of the guanine protecting group, primarily between dmf and ibu, presents a trade-off between deprotection speed and potential side reactions that can indirectly influence the purity of the final oligonucleotide product. The dmf group offers significantly faster deprotection, which is advantageous for sensitive oligonucleotides. Although direct comparative data on n-1 formation is sparse, the chemical properties of the protecting groups can influence side reactions like depurination, which also leads to chain truncations. The analysis of n-1 shortmers is most effectively achieved through a combination of high-resolution chromatographic and electrophoretic techniques.
Comparison of dG Protecting Groups: dmf vs. ibu
The selection of a protecting group for the exocyclic amine of deoxyguanosine is a critical parameter in solid-phase oligonucleotide synthesis. The two most common choices are dimethylformamidine (dmf) and isobutyryl (ibu).
| Feature | DMT-dG(dmf) | DMT-dG(ibu) | References |
| Deprotection Rate | Significantly faster; approximately 4 times quicker than ibu.[1] | Slower, requiring longer exposure to basic conditions. | [1] |
| Deprotection Conditions | Milder conditions can be employed, beneficial for labile modifications. | Requires more stringent/prolonged basic conditions. | |
| Depurination Protection | The electron-donating nature of the formamidine group helps to stabilize the glycosidic bond, reducing the risk of depurination. | Acyl protecting groups like isobutyryl are electron-withdrawing and can destabilize the glycosidic bond, potentially increasing the risk of depurination. | |
| Stability in Solution | The stability of dG phosphoramidites in solution is dependent on the protecting group. | The stability of dG phosphoramidites in solution is dependent on the protecting group. | |
| Impact on n-1 Formation | Indirect. Faster deprotection reduces overall synthesis time and exposure to chemicals, which can minimize side reactions. Protection against depurination prevents a source of truncated products. | Indirect. Longer deprotection times could potentially lead to side reactions. Higher susceptibility to depurination can increase truncated impurities. |
Analysis of n-1 Shortmers: Experimental Protocols
The accurate quantification of n-1 shortmers is crucial for process optimization and quality control. The primary methods for this analysis are Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Capillary Gel Electrophoresis (CGE).
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for n-1 Shortmer Analysis
IP-RP-HPLC is a powerful technique for separating oligonucleotides from closely related impurities like n-1 shortmers. The separation is based on the hydrophobicity of the oligonucleotide and the ion-pairing reagent that masks the negative charges of the phosphate backbone.
Typical Protocol:
-
Column: A C18 column with a particle size of 2.5 µm is often used to enhance mass transfer and improve peak shape.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium acetate (TEAA) or triethylamine (TEA) with hexafluoroisopropanol (HFIP).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow linear gradient of Mobile Phase B is employed to elute the oligonucleotides.
-
Temperature: Elevated temperatures (e.g., 50-60 °C) are often used to improve peak resolution.
-
Detection: UV absorbance at 260 nm.
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 25 |
| 25 | 50 |
| 30 | 5 |
Capillary Gel Electrophoresis (CGE) for n-1 Shortmer Analysis
CGE separates oligonucleotides based on their size with single-base resolution. This technique is highly effective for the quantitative analysis of n-1 and other shortmer impurities.
Typical Protocol:
-
Capillary: A fused silica capillary filled with a sieving polymer (gel).
-
Buffer: A running buffer containing a denaturant (e.g., urea) to prevent secondary structure formation.
-
Injection: Electrokinetic injection.
-
Separation Voltage: A high voltage is applied across the capillary to drive the migration of the negatively charged oligonucleotides.
-
Detection: UV absorbance at 260 nm.
Logical Workflow for n-1 Shortmer Analysis
The following diagram illustrates a typical workflow for the synthesis and analysis of oligonucleotides, with a focus on identifying and quantifying n-1 shortmers.
Caption: Workflow for oligonucleotide synthesis and n-1 shortmer analysis.
Signaling Pathway of n-1 Shortmer Formation
The formation of n-1 shortmers is not a signaling pathway in the biological sense, but rather a result of incomplete chemical reactions during the synthesis cycle. The following diagram illustrates the points at which these failures can occur.
Caption: Logical diagram of n-1 shortmer formation during synthesis.
Conclusion and Recommendations
The selection of the dG protecting group has a tangible impact on the overall efficiency and purity of oligonucleotide synthesis.
-
DMT-dG(dmf) is the recommended choice for the synthesis of oligonucleotides, especially those containing sensitive modifications. Its rapid deprotection minimizes the exposure of the oligonucleotide to harsh basic conditions, which can be a source of other impurities. The electron-donating nature of the dmf group also provides protection against depurination, a known cause of chain truncation.
-
DMT-dG(ibu) , while a stalwart of oligonucleotide synthesis, requires longer deprotection times, which may not be suitable for all applications.
For the critical analysis of n-1 shortmers, a multi-pronged approach is recommended. IP-RP-HPLC provides excellent separation and is amenable to mass spectrometry for identity confirmation. CGE offers superior resolution for quantification based on size. The implementation of these robust analytical methods is essential for any process development or quality control laboratory working with therapeutic oligonucleotides.
While this guide provides a framework for understanding and analyzing n-1 shortmers in the context of DMT-dG(dmf) synthesis, further head-to-head studies are warranted to definitively quantify the direct impact of the dmf versus ibu protecting group on the rate of n-1 shortmer formation under various synthesis conditions.
References
Safety Operating Guide
Proper Disposal of DMT-dG(dmf) Phosphoramidite: A Safety and Operations Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like DMT-dG(dmf) Phosphoramidite are critical for ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of this compound, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential to mitigate risks, protect personnel, and safeguard the environment.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that demands careful handling. It may cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and a lab coat.[1]
In case of a spill, absorb the material with an inert substance such as vermiculite or dry sand, collect it in a sealed container, and decontaminate the area with alcohol.[1] Prevent the chemical from entering drains or waterways.[1]
The "dmf" in the chemical name indicates the presence of a dimethylformamidine protecting group, which is related to N,N-Dimethylformamide (DMF). DMF is a reproductive toxin, a potential human carcinogen, and can affect the liver and central nervous system.[2] It is readily absorbed through the skin.[2] Therefore, handling this compound requires precautions applicable to both the phosphoramidite and DMF.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding the handling and disposal of this compound and associated waste.
| Parameter | Guideline | Source |
| Storage Conditions | -10 to -25°C, dry, under inert atmosphere | [3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Handling Area | Certified chemical fume hood | [1] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand) | [1] |
| Deactivating Agent for Hydrolysis | 5% aqueous sodium bicarbonate (NaHCO₃) solution | [1] |
| Solvent for Dissolution | Anhydrous acetonitrile (ACN) | [1] |
| Reaction Time for Deactivation | Minimum 24 hours at room temperature | [1] |
| Waste Container Labeling | "Hazardous Waste," contents, hazards, and accumulation dates | [2] |
Experimental Protocol for Deactivation and Disposal
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1] This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (ACN)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Appropriately labeled hazardous waste container for aqueous chemical waste
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A 10-fold excess volume of the bicarbonate solution is recommended to ensure complete hydrolysis and neutralization of any acidic byproducts.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of this chemical waste down the drain or in regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Operational Guide for Handling DMT-dG(dmf) Phosphoramidite
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite (DMT-dG(dmf) Phosphoramidite). Adherence to these guidelines is vital for ensuring laboratory safety and maintaining the integrity of this chemical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[1][2]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | Recommended when there is a potential for splashing.[1] | |
| Skin Protection | Chemical-Impermeable Gloves | Handle with nitrile gloves. Always inspect gloves before use and dispose of them properly if contaminated.[1] |
| Laboratory Coat | A standard lab coat must be worn to protect from incidental contact.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator, such as an N95 or P1 type dust mask, should be used if ventilation is inadequate or if dust is generated.[1] For major spills or in case of fire, a self-contained breathing apparatus is necessary.[1][3] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a dry, well-ventilated area.[3]
Handling and Use
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation and inhalation of dust.[3]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
Accidental Release Measures
-
In case of a spill, avoid raising dust.[3]
-
Ensure adequate ventilation and wear appropriate PPE, including a NIOSH-approved respirator, safety goggles, and heavy rubber gloves.[3]
-
Contain the spill, then sweep or shovel the material into a designated chemical waste container.[3]
-
Prevent the product from entering drains or the environment.[3]
First Aid Procedures
-
After Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[3]
-
After Skin Contact: Wash the affected area with soap and water.[3]
-
After Eye Contact: Immediately flush the eyes with water for at least 15 minutes. Seek medical attention if irritation occurs.[3]
-
After Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Deactivation and Disposal Protocol
The primary method for safe disposal involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste. This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.[5]
Materials:
-
This compound waste
-
Anhydrous Acetonitrile (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood while wearing all necessary PPE.
-
Dissolution:
-
For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.
-
-
Quenching/Hydrolysis: Slowly add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution while stirring. This will hydrolyze the reactive phosphoramidite to a less reactive species.[5]
-
Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[5]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with local, state, and federal regulations.[3][5]
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
